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  • Product: 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone
  • CAS: 78961-68-9

Core Science & Biosynthesis

Foundational

The Biological Activity Profile of Phenoxyethanone Aziridine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the anticipated biological activities of phenoxyethanone aziridine derivatives, a novel class of compounds with significant therapeutic potential. While direct literature on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the anticipated biological activities of phenoxyethanone aziridine derivatives, a novel class of compounds with significant therapeutic potential. While direct literature on this specific hybrid structure is emerging, this document synthesizes the known biological profiles of the constituent phenoxyethanone and aziridine moieties to construct a predictive activity profile. This analysis is grounded in established pharmacological principles and is intended to guide researchers in the strategic design and evaluation of these promising molecules.

Introduction: The Rationale for Hybridization

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This approach can lead to compounds with synergistic efficacy, novel mechanisms of action, or improved pharmacokinetic properties. The hybridization of a phenoxyethanone scaffold with an aziridine ring presents a compelling opportunity to develop new therapeutic agents, particularly in the realms of oncology and infectious diseases.

The phenoxyethanone moiety, a well-established structural motif in medicinal chemistry, is associated with a range of biological activities, most notably antimicrobial effects. Its aromatic nature and the presence of a ketone group offer sites for metabolic modification and interaction with biological targets.

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a highly reactive electrophilic group. This inherent reactivity is the basis for the potent biological effects of many aziridine-containing compounds, including several clinically used anticancer drugs.[1][2] The ring strain of the aziridine moiety makes it susceptible to nucleophilic attack, leading to the alkylation of biological macromolecules such as DNA and proteins.[1][2]

This guide will first delineate the individual biological activities of phenoxy and aziridine derivatives, supported by mechanistic insights. Subsequently, a predictive profile for the hybrid phenoxyethanone aziridine derivatives will be presented, followed by detailed experimental protocols for their biological evaluation.

The Bioactivity Landscape of Constituent Moieties

Phenoxy Derivatives: Established Antimicrobial and Emerging Anticancer Activities

Phenoxy derivatives, including phenoxyethanol, are recognized for their broad-spectrum antimicrobial properties.[3] They are frequently employed as preservatives in pharmaceutical and cosmetic formulations. The mechanism of their antimicrobial action is primarily attributed to the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

Recent studies have also begun to explore the anticancer potential of various phenoxy-containing compounds. Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the phenoxy scaffold may serve as a valuable backbone for the development of novel oncology agents.[3]

Aziridine Derivatives: Potent Alkylating Agents in Oncology and Beyond

The aziridine ring is a key pharmacophore in a number of potent anticancer agents.[1][2] Its cytotoxicity is primarily mediated through the alkylation of DNA, which can occur via several mechanisms:

  • DNA Cross-linking: Bifunctional aziridines can form covalent bonds with two different nucleophilic sites on DNA, leading to interstrand or intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.

  • DNA Adduct Formation: Monofunctional aziridines can form adducts with DNA bases, leading to conformational changes in the DNA structure and interfering with cellular processes.

  • Induction of Oxidative Stress: Some aziridine derivatives have been shown to increase the production of reactive oxygen species (ROS) within cells.[2] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Beyond their anticancer effects, aziridine derivatives have also demonstrated a range of other biological activities, including antimicrobial, antifungal, and antiparasitic properties.[1][4]

Predictive Biological Activity Profile of Phenoxyethanone Aziridine Derivatives

Based on the individual bioactivities of the phenoxy and aziridine moieties, a synergistic or enhanced biological profile can be anticipated for the hybrid phenoxyethanone aziridine derivatives.

Anticancer Potential: A Multi-pronged Attack

The combination of the phenoxyethanone scaffold and the aziridine ring is predicted to yield potent anticancer agents with a multi-pronged mechanism of action.

  • Enhanced Cellular Uptake: The lipophilic nature of the phenoxyethanone moiety may facilitate the transport of the aziridine warhead across the cell membrane, increasing its intracellular concentration and enhancing its cytotoxic effects.

  • Dual-Targeting Mechanism: The hybrid molecule could potentially exert its anticancer effects through both the DNA alkylating properties of the aziridine ring and the independent cytotoxic effects of the phenoxyethanone scaffold.

  • Modulation of Drug Resistance: The membrane-disrupting properties associated with phenoxy derivatives could potentially overcome certain mechanisms of drug resistance in cancer cells.

Table 1: Predicted Anticancer Properties of Phenoxyethanone Aziridine Derivatives

PropertyPredicted OutcomeRationale
Cytotoxicity HighSynergistic effects of DNA alkylation (aziridine) and potential independent cytotoxicity (phenoxyethanone).
Mechanism of Action DNA alkylation, ROS induction, potential membrane disruptionCombination of known mechanisms from both moieties.
Selectivity To be determinedA key aspect for experimental evaluation; structural modifications can be used to tune selectivity for cancer cells over normal cells.
Antimicrobial Activity: A Broadened Spectrum of Action

The established antimicrobial properties of phenoxy derivatives are expected to be complemented by the antimicrobial potential of the aziridine moiety, potentially leading to compounds with a broader spectrum of activity and increased potency.

  • Synergistic Membrane and DNA Damage: The phenoxyethanone component could disrupt the bacterial cell wall and membrane, facilitating the entry of the aziridine ring to its intracellular target, likely DNA. This two-hit mechanism could be highly effective against a range of pathogens.

  • Activity Against Resistant Strains: The novel mechanism of action may be effective against bacterial strains that have developed resistance to conventional antibiotics.

Table 2: Predicted Antimicrobial Properties of Phenoxyethanone Aziridine Derivatives

PropertyPredicted OutcomeRationale
Spectrum of Activity Broad (Gram-positive and Gram-negative)Combination of membrane-active phenoxy moiety and DNA-damaging aziridine.
Potency (MIC) Low (high potency)Potential for synergistic effects between the two pharmacophores.
Mechanism of Action Cell membrane disruption, DNA alkylationDual-action mechanism targeting different cellular components.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel phenoxyethanone aziridine derivatives, a series of robust and well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assays

Determining the cytotoxic potential of the synthesized compounds is a critical first step in assessing their anticancer activity. The MTT and SRB assays are two widely used and reliable colorimetric methods for this purpose.[5][6]

This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyethanone aziridine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Prepare Cancer Cell Lines seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate prep_compounds Synthesize & Dilute Phenoxyethanone Aziridine Derivatives treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_plate->treat_cells incubate Incubate for 48-72h treat_cells->incubate assay_choice Choose Assay incubate->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay Metabolic Activity srb_assay Perform SRB Assay assay_choice->srb_assay Total Protein read_plate Measure Absorbance mtt_assay->read_plate srb_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 G cluster_0 Phenoxyethanone Aziridine Derivative cluster_1 Bacterial Cell cluster_2 Cancer Cell compound Phenoxyethanone Moiety Aziridine Ring cell_membrane Cell Membrane compound:head->cell_membrane Disruption dna Bacterial DNA compound:tail->dna Alkylation cancer_membrane Cell Membrane compound->cancer_membrane Cellular Uptake cancer_dna Nuclear DNA compound:tail->cancer_dna Alkylation & Cross-linking cell_wall Cell Wall nucleus Nucleus

Caption: Predicted dual-action mechanism in bacterial and cancer cells.

Conclusion and Future Directions

Phenoxyethanone aziridine derivatives represent a promising, yet underexplored, class of compounds with the potential for significant anticancer and antimicrobial activities. The logical combination of the membrane-active phenoxyethanone scaffold with the DNA-alkylating aziridine ring suggests a multi-targeted approach that could be highly effective and potentially overcome existing drug resistance mechanisms.

The experimental protocols detailed in this guide provide a robust framework for the initial biological evaluation of these novel compounds. Future research should focus on synthesizing a library of these derivatives with systematic structural modifications to establish structure-activity relationships (SAR). Promising lead compounds identified through in vitro screening should then be advanced to more complex biological models, including in vivo studies, to fully elucidate their therapeutic potential.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 13, 2026, from [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. (2014, March 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • MIC Determination. (n.d.). EUCAST. Retrieved February 13, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • Comparison of disk diffusion, agar dilution, and broth microdiultion for antimicrobial susceptibility testing of five chitosans. (n.d.). LSU Scholarly Repository. Retrieved February 13, 2026, from [Link]

  • Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. (2005, May 1). ASM Journals. Retrieved February 13, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 13, 2026, from [Link]

  • IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. (n.d.). DergiPark. Retrieved February 13, 2026, from [Link]

  • Synthesis and biological activity of novel epothilone aziridines. (2001, August 23). PubMed. Retrieved February 13, 2026, from [Link]

  • Aziridines: Synthesis and bioactivity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Biological activity of aziridine derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. (2025, February 5). MDPI. Retrieved February 13, 2026, from [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025, February 28). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[8][9]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. (2024, July 9). RJPT. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Stability of Aziridinyl Phenoxyethanone Compounds Under Physiological Conditions

Introduction The aziridinyl phenoxyethanone scaffold represents a class of compounds with significant potential in drug development, largely owing to the electrophilic nature of the aziridine ring. This three-membered he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aziridinyl phenoxyethanone scaffold represents a class of compounds with significant potential in drug development, largely owing to the electrophilic nature of the aziridine ring. This three-membered heterocycle is a potent pharmacophore, acting as an alkylating agent capable of forming covalent bonds with biological nucleophiles.[1][2] This reactivity is the basis for the therapeutic action of several antitumor drugs, such as Mitomycin C and Thiotepa.[1][3] However, the very reactivity that confers therapeutic benefit also presents a formidable challenge: stability.

A successful drug candidate must be stable enough to transit through the body and reach its target, yet reactive enough to exert its pharmacological effect. For aziridinyl compounds, this balance is particularly delicate. Under physiological conditions—the aqueous, buffered environment of the body at approximately 37°C with a pH of 7.4—the strained aziridine ring is susceptible to degradation via several pathways.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the stability of aziridinyl phenoxyethanone compounds. We will delve into the core chemical liabilities of the scaffold, provide field-proven experimental protocols for stability assessment, and offer insights into data interpretation. The objective is to equip researchers with the knowledge to design robust stability studies, interpret the results with confidence, and make informed decisions in the drug discovery and development pipeline.

Chapter 1: Core Chemical Liabilities of the Aziridinyl Phenoxyethanone Scaffold

The stability of an aziridinyl phenoxyethanone compound is predominantly governed by the fate of the aziridine ring. This strained heterocycle is an electrophile, making it a target for a host of biological nucleophiles and susceptible to acid-catalyzed hydrolysis.[1]

Ring-Opening Mechanisms under Physiological Conditions

Two primary degradation pathways threaten the integrity of the aziridine ring in a physiological environment:

  • Acid-Catalyzed Ring Opening: While the bulk physiological pH is ~7.4, localized acidic microenvironments exist within the body (e.g., the stomach, endosomes, lysosomes). In the presence of protons, the aziridine nitrogen can be protonated, forming a highly reactive aziridinium ion.[4] This positively charged intermediate is an exceptionally potent electrophile, readily attacked by even weak nucleophiles like water, leading to hydrolytic cleavage of the ring. The non-enzymatic reaction of some aziridinium moieties with biological nucleophiles is strongly pH-dependent, with the highest reaction yields occurring at low pH.[5][6]

  • Direct Nucleophilic Attack: The physiological milieu is rich in nucleophiles. Endogenous molecules such as water, phosphate ions, and, most significantly, the thiol-containing tripeptide glutathione (GSH), can directly attack a carbon atom of the aziridine ring.[5][6] GSH is present in millimolar concentrations within cells and serves as a primary agent for detoxifying electrophilic xenobiotics.[5][7] The reaction involves the thiolate anion (GS⁻) attacking the aziridine, resulting in a ring-opened conjugate.[5][6] This conjugation is a major pathway for the metabolism and elimination of many aziridine-containing drugs.[5][6][8]

The phenoxyethanone portion of the scaffold is generally more stable. However, its electronic properties can influence the reactivity of the aziridine. An electron-withdrawing phenoxyethanone group can increase the electrophilicity of the aziridine carbons, potentially accelerating the rate of nucleophilic attack.[9]

Mandatory Visualization: Key Degradation Pathways

The following diagram illustrates the two primary mechanisms of aziridine ring-opening under physiological conditions.

G cluster_start Aziridinyl Phenoxyethanone cluster_products Products Start Core Scaffold Acid Acid-Catalyzed Protonation Start->Acid H⁺ (Low pH) e.g., Stomach, Lysosome Nuc Direct Nucleophilic Attack Start->Nuc Nu:⁻ e.g., H₂O, GSH, Protein Hydrolysis_Product Ring-Opened Hydrolysis Product Acid->Hydrolysis_Product + H₂O Conjugate_Product Ring-Opened Nucleophile Adduct (e.g., GSH-Adduct) Nuc->Conjugate_Product

Caption: Primary degradation pathways for aziridinyl compounds.

Chapter 2: A Practical Guide to Stability Assessment

A robust evaluation of stability requires a multi-pronged experimental approach. The goal is to simulate various physiological environments and quantify the rate of degradation of the parent compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the analytical workhorse for these studies.[10][11]

Experimental Design: A Validating Workflow

The following workflow provides a logical progression for assessing the stability of a novel aziridinyl phenoxyethanone compound. Each step includes critical controls to ensure the trustworthiness of the data.

Mandatory Visualization: Experimental Workflow

G start Start: Compound Synthesis & Characterization pH_stability Protocol 2.2: pH-Dependent Hydrolytic Stability Assay start->pH_stability check_pH Is t½ < 2h at pH 5.0? pH_stability->check_pH gsh_stability Protocol 2.3: Glutathione (GSH) Challenge Assay check_pH->gsh_stability No unstable Flag as Highly Unstable: Consider for Prodrug Strategy or Re-design check_pH->unstable Yes plasma_stability Protocol 2.4: Plasma Stability Assay gsh_stability->plasma_stability check_plasma Is t½ < 30 min in Plasma? plasma_stability->check_plasma stable Proceed to Further In Vitro/In Vivo Testing check_plasma->stable No check_plasma->unstable Yes

Caption: A logical workflow for staged stability assessment.

Protocol: pH-Dependent Hydrolytic Stability

Objective: To determine the intrinsic chemical stability of the compound across a range of pH values relevant to physiological transit (e.g., stomach, intestine, blood).

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM phosphate or citrate) at pH 5.0, 7.4, and 9.0. The use of multiple buffers is critical to understand pH-dependent degradation kinetics.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent like DMSO.

  • Incubation:

    • Add the stock solution to each pre-warmed (37°C) buffer to achieve a final compound concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

    • Immediately take a sample at t=0. This is the crucial 100% reference point.

    • Incubate the remaining solutions at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).

  • Sample Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard. The internal standard is essential for correcting variations in sample processing and instrument response.

  • Analysis: Centrifuge the quenched samples to precipitate buffer salts. Analyze the supernatant by LC-MS/MS, monitoring the disappearance of the parent compound's mass peak relative to the internal standard.[10]

  • Self-Validation: Include a control compound with known stability (e.g., a stable analog without the aziridine ring) to ensure the assay conditions are not causing artifactual degradation.

Protocol: Glutathione (GSH) Challenge Assay

Objective: To assess the compound's reactivity towards a key biological nucleophile, simulating a primary detoxification pathway.

Methodology:

  • Reagent Preparation: Prepare a solution of 5 mM GSH in a 100 mM phosphate buffer (pH 7.4). Prepare a parallel buffer solution without GSH to serve as a control.

  • Stock Solution: Use the same 10 mM stock solution of the test compound.

  • Incubation:

    • Perform two parallel incubations at 37°C: one in the GSH-containing buffer and one in the control buffer.

    • Initiate the reaction by adding the test compound stock to a final concentration of 10-50 µM.

    • Follow the same time-point sampling and quenching procedure as described in Protocol 2.2.

  • Analysis: Analyze samples by LC-MS/MS. Monitor for the disappearance of the parent compound and, importantly, the appearance of a new mass peak corresponding to the predicted mass of the GSH-conjugate (Parent Mass + 307.3 Da).

  • Self-Validation: The causality is established by comparing the degradation rate in the presence and absence of GSH. A significantly faster degradation in the GSH-containing buffer is strong evidence of direct reaction.[8] The detection of the GSH-adduct provides definitive proof.

Protocol: Plasma Stability Assay

Objective: To evaluate the compound's stability in a complex biological matrix containing a multitude of enzymes (esterases, amidases) and nucleophiles.[12][13]

Methodology:

  • Matrix Preparation: Thaw frozen plasma (e.g., human, rat, mouse) from a reputable supplier and pre-warm to 37°C.[14] Different species should be tested as plasma enzyme activity can vary significantly.[13]

  • Stock Solution: Use the same 10 mM stock solution of the test compound.

  • Incubation:

    • Initiate the reaction by adding the test compound to the plasma to a final concentration of 1 µM.[13][14]

    • Follow the same time-point sampling (e.g., 0, 5, 15, 30, 60, 120 min) as in previous protocols.[11][12]

  • Sample Quenching & Protein Precipitation: Terminate the reaction by adding 2-3 volumes of cold acetonitrile (containing an internal standard) to each aliquot.[10][11] This step both stops enzymatic activity and precipitates plasma proteins.

  • Analysis: Centrifuge the samples at high speed to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS.[11]

  • Self-Validation: Run a parallel incubation in heat-inactivated plasma. A significantly slower degradation rate in the heat-inactivated plasma confirms that the degradation is primarily enzyme-mediated rather than due to simple chemical hydrolysis. Include positive control compounds (one stable, one unstable, e.g., Propantheline) to validate the assay performance.[10]

Chapter 3: Data Interpretation and Reporting

Clear and concise data presentation is paramount for making sound project decisions.

Kinetic Analysis

For each experiment, plot the natural logarithm of the percentage of the remaining parent compound against time. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t½), the most common metric for stability, is then calculated using the equation:

t½ = 0.693 / k

Data Presentation

Summarize the quantitative results in a structured table. This allows for at-a-glance comparison of the compound's stability under different conditions.

Assay ConditionSpecies/pHHalf-Life (t½, min)% Remaining at 120 minKey Finding / Interpretation
Hydrolytic Stability pH 5.0[Insert Value][Insert Value]Stability in acidic environment (e.g., stomach).
pH 7.4[Insert Value][Insert Value]Intrinsic stability at physiological pH.
GSH Challenge pH 7.4 (Control)[Insert Value][Insert Value]Baseline stability in buffer.
pH 7.4 (+ 5mM GSH)[Insert Value][Insert Value]Susceptibility to nucleophilic attack by GSH.
Plasma Stability Human[Insert Value][Insert Value]Overall stability in human biological matrix.
Rat[Insert Value][Insert Value]Data for inter-species comparison.
Mouse[Insert Value][Insert Value]Data for inter-species comparison.

Conclusion

The stability of aziridinyl phenoxyethanone compounds is a critical attribute that dictates their potential as therapeutic agents. The inherent reactivity of the aziridine ring, while essential for pharmacological activity, makes these compounds susceptible to degradation via acid-catalyzed hydrolysis and nucleophilic attack. A systematic and rigorous evaluation, employing the validated protocols for hydrolytic, nucleophilic, and plasma stability outlined in this guide, is non-negotiable. By understanding the underlying chemical liabilities and applying robust analytical methodologies, drug development teams can effectively characterize their compounds, identify liabilities early, and ultimately increase the probability of advancing a safe and efficacious drug candidate.

References

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. National Center for Biotechnology Information.[Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. National Center for Biotechnology Information.[Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.[Link]

  • Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate.[Link]

  • Cellular glutathione conjugation of aziridines in isolated rat hepatocytes. PubMed.[Link]

  • Reactions of halogen-substituted aziridinylbenzoquinones with glutathione. Formation of diglutathionyl conjugates and semiquinones. PubMed.[Link]

  • Diaziquone-glutathione conjugates: characterization and mechanisms of formation. National Library of Medicine.[Link]

  • Plasma Stability. Cyprotex | Evotec.[Link]

  • Plasma Stability Assay. Domainex.[Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery.[Link]

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. ACS Publications.[Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.[Link]

  • ADME Plasma Stability Assay. BioDuro.[Link]

  • Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg.[Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed.[Link]

  • Mechanism for the stabilization in vivo of the aziridine precursor --(4-acetoxyphenyl)-2-chloro-N-methyl-ethylammonium chloride by serum proteins. PubMed.[Link]

  • Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. ACS Publications.[Link]

  • Aziridines. Wikipedia.[Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. ResearchGate.[Link]

  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv.[Link]

  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. National Center for Biotechnology Information.[Link]

  • The hypothetical reaction mechanism of the aziridine ring opening... ResearchGate.[Link]

  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PubMed.[Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. National Center for Biotechnology Information.[Link]

  • Representative examples of drugs with aziridine or azirine structures. ResearchGate.[Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT.[Link]

  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone from aziridine

Executive Summary This application note details the chemical synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (also known as N-[(4-methylphenoxy)acetyl]aziridine) starting from commercially available aziridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (also known as N-[(4-methylphenoxy)acetyl]aziridine) starting from commercially available aziridine (ethyleneimine) and (4-methylphenoxy)acetic acid. The protocol utilizes a two-step sequence: activation of the carboxylic acid to its acid chloride, followed by nucleophilic acyl substitution on the aziridine nitrogen under basic conditions.

Target Audience: Synthetic chemists and medicinal chemistry researchers. Key Application: Synthesis of cysteine protease inhibitors and electrophilic probes for proteomic profiling.

Safety & Hazard Assessment (CRITICAL)

Aziridine (Ethyleneimine) Warning
DANGER: EXTREME TOXICITY

Aziridine (CAS 151-56-4) is a volatile, highly toxic, flammable, and carcinogenic alkylating agent. It is readily absorbed through skin and lungs.

  • Engineering Controls: All operations MUST be performed in a properly functioning chemical fume hood or glovebox.
  • PPE: Butyl rubber gloves (aziridine penetrates latex/nitrile), chemical splash goggles, lab coat, and a NIOSH-approved respirator if outside a glovebox.
  • Quenching: Have a solution of 10% sodium thiosulfate or 1M HCl ready to neutralize spills.
Chemical Hazards
ReagentHazard ClassKey Precaution
Aziridine Acute Toxin, Carcinogen, FlammableStore cold; use closed systems.
Thionyl Chloride Corrosive, Reacts violently with waterUse dry glassware; trap evolved HCl/SO₂.
Dichloromethane Carcinogen, VolatileStandard organic solvent precautions.
(4-Methylphenoxy)acetyl chloride Corrosive, LachrymatorHandle in hood; moisture sensitive.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an acid chloride intermediate, which then acylates the aziridine.[1] The base (Triethylamine) serves to scavenge the HCl byproduct, preventing the acid-catalyzed ring-opening of the sensitive aziridine moiety.

Step 1: Chlorination of (4-methylphenoxy)acetic acid. Step 2: N-Acylation of aziridine.

ReactionScheme Acid (4-Methylphenoxy)acetic acid (C9H10O3) AcidCl Acid Chloride Intermediate Acid->AcidCl 1. Activation SOCl2 SOCl2 (Reflux) SOCl2->AcidCl Product 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (Target) AcidCl->Product 2. Acylation Aziridine Aziridine (HN(CH2)2) Aziridine->Product Base Et3N / DCM 0°C Base->Product HCl Scavenger

Figure 1: Synthetic pathway for N-acyl aziridine formation.

Materials & Equipment

Reagents
  • (4-Methylphenoxy)acetic acid: >98% purity.[2]

  • Aziridine (Ethyleneimine): Commercial solution in toluene or neat (handle with extreme care).

  • Thionyl Chloride (SOCl₂): Reagent grade.

  • Triethylamine (Et₃N): Dried over KOH or distilled.

  • Dichloromethane (DCM): Anhydrous (distilled from CaH₂ or molecular sieves).

  • Sodium Sulfate (Na₂SO₄): Anhydrous.

Equipment
  • Flame-dried 100 mL Round Bottom Flasks (RBF) (x2).

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon inert gas manifold.

  • Magnetic stir plates and Teflon-coated stir bars.

  • Rotary evaporator with base trap (to neutralize acidic fumes).

Experimental Protocol

Step 1: Preparation of (4-Methylphenoxy)acetyl chloride

Rationale: Direct coupling with DCC can be difficult with aziridine due to polymerization risks; the acid chloride route is cleaner if HCl is strictly managed.

  • Setup: Equip a flame-dried 100 mL RBF with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂).

  • Dissolution: Add (4-methylphenoxy)acetic acid (1.66 g, 10.0 mmol) to the flask.

  • Activation: Add Thionyl Chloride (2.0 mL, ~27 mmol, excess) carefully.

    • Note: A small amount of DMF (1-2 drops) can be added as a catalyst if the reaction is sluggish.

  • Reaction: Heat the mixture to reflux (75°C oil bath) for 2 hours. Evolution of SO₂ and HCl gas indicates reaction progress.

  • Isolation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

    • Precaution: Use a KOH trap to neutralize vapors.

  • Result: The residue is the crude acid chloride (yellowish oil). Use immediately in Step 2 without further purification to avoid hydrolysis.

Step 2: Synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone

Rationale: Low temperature is critical. Aziridine rings open rapidly in the presence of nucleophiles (Cl⁻) if the solution becomes acidic or warm.

  • Preparation of Aziridine Solution:

    • In a fresh, flame-dried 100 mL RBF under N₂, dissolve Aziridine (0.52 mL, 10.0 mmol) and Triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (20 mL).

    • Cool the mixture to 0°C using an ice/water bath.

  • Acylation:

    • Dissolve the crude acid chloride (from Step 1) in anhydrous DCM (10 mL).

    • Transfer this solution to a pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise to the cold aziridine solution over 30 minutes.

    • Mechanistic Note: Slow addition ensures the base effectively neutralizes HCl as it forms, preventing the protonation of the aziridine nitrogen which would trigger ring opening [1].

  • Completion:

    • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Monitor by TLC (Silica; 30% EtOAc/Hexane). The starting material (acid chloride) should disappear.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with cold water (2 x 20 mL) to remove triethylammonium chloride salts.

    • Wash with saturated NaHCO₃ (20 mL) to remove traces of unreacted acid.

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure at <30°C .

    • Warning: Do not heat the water bath above 30°C; N-acyl aziridines can be thermally unstable.

Step 3: Purification
  • Recrystallization: The crude product is often a solid. Recrystallize from minimal cold Diethyl Ether/Hexane (1:3).

  • Chromatography (Alternative): If oil persists, use Flash Column Chromatography.

    • Stationary Phase: Neutral Alumina (preferred) or Silica Gel pre-treated with 1% Et₃N (to neutralize acidity).

    • Eluent: Hexane:EtOAc (gradient 9:1 to 7:3).

Data Analysis & Characterization

Expected Analytical Data
TechniqueSignalAssignment
¹H NMR (CDCl₃) δ 2.25 - 2.40 ppm (s, 4H)Aziridine ring protons (characteristic singlet or AA'BB').
δ 2.30 ppm (s, 3H)Methyl group on phenyl ring.
δ 4.60 ppm (s, 2H)-O-CH₂-C(=O)- methylene protons.
δ 6.8 - 7.2 ppm (m, 4H)Aromatic protons (p-substituted pattern).
IR (Neat/KBr) ~1690 - 1710 cm⁻¹Amide Carbonyl (C=O) stretch (strained amide).
MS (ESI+) m/z ~ 192.1 [M+H]⁺Molecular ion peak.
Workflow Diagram

Workflow cluster_aziridine Aziridine Handling (0°C) start Start: (4-Methylphenoxy)acetic acid chlorination Add SOCl2, Reflux 2h (Generate Acid Chloride) start->chlorination evap Evaporate Excess SOCl2 chlorination->evap addition Dropwise Addition of Acid Chloride evap->addition Dissolve in DCM mix Mix Aziridine + Et3N in DCM mix->addition workup Wash: H2O, NaHCO3 Dry: Na2SO4 addition->workup Warm to RT purify Recrystallize (Ether/Hexane) or Flash Column (Neutral) workup->purify final Pure Product 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone purify->final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

  • Ring Opening (Byproduct Formation):

    • Symptom:[3][4][5] Appearance of N-(2-chloroethyl) amide peaks in NMR (triplets at ~3.6 and 3.8 ppm).

    • Cause: Insufficient base or high temperature allowing Cl⁻ to attack the aziridine ring [2].

    • Solution: Increase Et₃N to 1.5 equivalents; ensure strict 0°C maintenance during addition.

  • Polymerization:

    • Symptom:[3][4][5] Gummy, insoluble residue.

    • Cause: Acidic impurities or catalytic initiation by Lewis acids.

    • Solution: Use acid-free glassware; ensure SOCl₂ is completely removed before Step 2.

  • Storage:

    • N-acyl aziridines are reactive electrophiles. Store at -20°C under inert gas. Avoid moisture.

References

  • Okada, I., Takahama, T., & Sudo, R. (2006).[6] Reactions of Aziridines with Acetyl Chloride and Related Compounds. Bulletin of the Chemical Society of Japan.[6]

  • Bates, G. S., & Varelas, M. A. (1980).[2] A mild, general preparation of N-acyl aziridines. Canadian Journal of Chemistry.[2]

  • Organic Chemistry Portal. Synthesis of Aziridines - General Methods.

  • Sigma-Aldrich. 1-(4-(Aziridin-1-yl)phenyl)ethanone Product Page (Structural Analog Reference). [7]

Sources

Application

Reaction conditions for coupling 2-(4-methylphenoxy)acetyl chloride with aziridine

Application Note: Optimized Coupling of 2-(4-methylphenoxy)acetyl chloride with Aziridine Part 1: Executive Summary & Strategic Analysis The Challenge: Coupling acid chlorides (like 2-(4-methylphenoxy)acetyl chloride) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling of 2-(4-methylphenoxy)acetyl chloride with Aziridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling acid chlorides (like 2-(4-methylphenoxy)acetyl chloride) with aziridine is a deceptively simple transformation that frequently fails due to the high reactivity of the aziridine ring.[1] The primary failure mode is nucleophilic ring opening driven by the chloride ion released during the reaction.[1]

  • Direct Approach (High Risk): Reacting the acid chloride directly with aziridine and a base (e.g., triethylamine) generates chloride ions (

    
    ). In the presence of the activated 
    
    
    
    -acyl aziridinium intermediate,
    
    
    rapidly attacks the ring, yielding the ring-opened
    
    
    -chloroamide byproduct (
    
    
    -(2-chloroethyl)-2-(4-methylphenoxy)acetamide) rather than the desired aziridine.[1]
  • Optimized Approach (Recommended): The "Acyl Imidazole" method. By converting the acid chloride in situ to an

    
    -acyl imidazole, the chloride ion is sequestered, and the leaving group becomes the non-nucleophilic imidazole.[1] This ensures the preservation of the aziridine ring.[1]
    

Scope of this Guide: This protocol details the Acyl Imidazole Activation Method , which is the industry standard for synthesizing sensitive


-acyl aziridines.[1] A "Direct Coupling" method is provided as a secondary alternative but requires strict adherence to temperature and solvent controls to minimize ring opening.

Part 2: Safety & Hazard Control (CRITICAL)

Warning: Aziridine (Ethyleneimine) is an extreme health hazard.

Hazard ClassDescriptionControl Measure
Acute Toxicity Fatal if inhaled, swallowed, or absorbed through skin.[1]

(oral, rat) is ~15 mg/kg.
Double-gloving (Nitrile/Laminate) is mandatory.[1] Work only in a certified fume hood.
Alkylating Agent Potent DNA alkylator; potential carcinogen/mutagen.[1]Destroy all waste with aqueous NaOH/Thiosulfate immediately.[1]
Polymerization Explosive polymerization can occur with acids or acid chlorides.[1]Never add neat acid chloride to neat aziridine. Always dilute.
Volatility High vapor pressure (bp 56°C).[1]Keep solutions cold (

). Use a closed system where possible.

Part 3: Mechanistic Pathways & Logic

The following diagram illustrates the bifurcation between the desired coupling and the undesired ring-opening pathways.

G Start Acid Chloride (R-COCl) Intermediate N-Acyl Aziridinium Intermediate Start->Intermediate Direct Mix (Risky) AcylImid N-Acyl Imidazole (Stable Intermediate) Start->AcylImid + Imidazole (- Imidazolium HCl) Aziridine Aziridine (HN(CH2)2) Cl_Ion Cl- Ion (Nucleophile) Intermediate->Cl_Ion Generates RingOpen Ring-Opened Product (N-(2-chloroethyl)amide) Intermediate->RingOpen Attack by Cl- Imidazole Imidazole (Activation) Product Target N-Acyl Aziridine (Intact Ring) AcylImid->Product + Aziridine (Mild Substitution)

Figure 1: Mechanistic divergence.[1] The direct path releases


 which destroys the product.[1] The Imidazole path sequesters 

before aziridine addition.[1]

Part 4: Experimental Protocols

Method A: The Acyl Imidazole Route (Gold Standard)

Recommended for high purity and ring preservation.

Reagents:

  • 2-(4-methylphenoxy)acetyl chloride (1.0 equiv)[1]

  • Imidazole (2.1 equiv)

  • Aziridine (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Activation (In-Situ):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve Imidazole  (2.1 equiv) in anhydrous DCM (0.2 M concentration relative to acid chloride).
      
    • Cool the solution to 0°C using an ice bath.

    • Add 2-(4-methylphenoxy)acetyl chloride (1.0 equiv) dropwise over 10 minutes.[1]

    • Observation: A white precipitate (Imidazolium Hydrochloride) will form immediately.[1]

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete conversion to the N-acyl imidazole.

  • Coupling:

    • (Optional but recommended) Filter the mixture rapidly under

      
       to remove the imidazolium salt precipitate. This physically removes the chloride source.[1]
      
    • Cool the filtrate (containing the N-acyl imidazole) back to 0°C .

    • Add Aziridine (1.1 equiv) dropwise.[1] Note: Handle aziridine with extreme caution.

    • Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2–4 hours.

  • Workup:

    • Dilute with Diethyl Ether (

      
      ).[1]
      
    • Wash gently with cold water (

      
      ) to remove excess imidazole.[1]
      
    • Dry organic layer over

      
       (Magnesium Sulfate).[1][2][3]
      
    • Concentrate in vacuo at low temperature (

      
      ). N-acyl aziridines can be thermally unstable.[1]
      
  • Purification:

    • Recrystallization from

      
      /Hexanes is preferred.[1]
      
    • Column chromatography (Silica) can be risky due to the acidity of silica causing ring opening. If necessary, use silica pre-treated with 1% Triethylamine.[1]

Method B: Direct Coupling (High Risk / Rapid Screening)

Use only if Method A is not feasible. Requires strict temperature control.[1]

Reagents:

  • 2-(4-methylphenoxy)acetyl chloride (1.0 equiv)[1]

  • Aziridine (1.0 equiv)[2]

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Diethyl Ether (

    
    ) (Critical: TEA-HCl is insoluble in ether, helping to remove 
    
    
    
    from solution).[1]

Protocol:

  • Dissolve Aziridine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Diethyl Ether at -10°C (Salt/Ice bath).

  • Dissolve Acid Chloride in a minimal amount of Ether.

  • Add the Acid Chloride solution very slowly (over 30 mins) to the Aziridine/Base mixture.

    • Rationale: Keeping Aziridine in excess relative to the acid chloride at the point of addition minimizes the concentration of the reactive intermediate, reducing side reactions.[1]

  • Stir at -10°C for 1 hour.

  • Filtration: Filter off the white TEA-HCl precipitate immediately while cold.

  • Concentrate the filtrate to obtain the product.[1]

Part 5: Quality Control & Validation

Data Summary Table: Expected Analytical Signatures

TechniqueParameterExpected Signal (Target)Signal of Failure (Ring Opened)
1H NMR Aziridine Ring ProtonsSinglet (4H) @

2.2 – 2.6 ppm
Absent.[1] Replaced by triplets @ 3.5 – 4.0 ppm (

).[1]
1H NMR Phenoxy GroupDoublets (Ar-H) @ 6.8 – 7.2 ppmSimilar in both, but shifts slightly.[1]
IR Carbonyl (

)
Amide stretch @ 1680 – 1700

Amide stretch @ 1650

(secondary amide).[1]
TLC

Value
Higher

(Less polar, no H-bond donor)
Lower

(Amide N-H is polar).[1]

Troubleshooting Guide:

  • Problem: NMR shows triplets at 3.6 ppm and 3.8 ppm.

    • Diagnosis: Ring opening occurred. The product is the

      
      -chloroamide.[1]
      
    • Solution: Switch to Method A . Ensure all glassware is base-washed (non-acidic).[1]

  • Problem: Low Yield / Polymerization.

    • Diagnosis: Reaction got too hot or acid was present.[1]

    • Solution: Maintain temperature

      
      . Ensure base is added before the acid chloride (Method B).
      

References

  • Bates, G. S., & Varelas, M. A. (1980).[1][2] A mild, general preparation of N-acyl aziridines. Canadian Journal of Chemistry, 58(23), 2562–2566.[1]

    • Key Insight: Establishes the acyl imidazole route as the quantitative method for coupling carboxylic acid derivatives with aziridine to avoid chloride-induced ring opening.
  • Kim, Y., et al. (2006).[1] Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(37), 8844-8849.[1]

    • Key Insight: details the mechanism of chloride ion attack on -acyl aziridines, confirming the instability of the direct acid chloride coupling product in the presence of .
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Aziridine.

    • Key Insight: Authoritative source for toxicity data ( ) and handling precautions for aziridine.

Sources

Method

Application Note: 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone as a Cysteine Protease Inhibitor

This Application Note provides a comprehensive technical guide for using 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone as a cysteine protease inhibitor. This document is designed for researchers in biochemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone as a cysteine protease inhibitor. This document is designed for researchers in biochemistry and drug discovery, focusing on the mechanistic basis, experimental protocols, and data analysis required to validate this compound's efficacy.

[1]

Introduction & Chemical Biology

1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone belongs to the class of


-acyl aziridines  (aziridinyl ketones). Unlike reversible inhibitors (e.g., aldehydes) or general alkylating agents (e.g., iodoacetamide), 

-acyl aziridines act as "warhead-based" irreversible inhibitors with a tunable reactivity profile.
Mechanism of Action

The inhibition mechanism is driven by the electrophilic nature of the aziridine ring, which is activated by the adjacent carbonyl group.

  • Recognition: The aryloxy moiety (4-methylphenoxy) interacts with the hydrophobic subsites (S2/S3) of the cysteine protease, positioning the warhead.

  • Alkylation: The catalytic thiolate anion (

    
    ) of the protease attacks one of the aziridine ring carbons.
    
  • Ring Opening: The strain of the three-membered ring is released, resulting in the opening of the aziridine and the formation of a stable thioether adduct. This covalently modifies the enzyme, rendering it catalytically inactive.

Target Specificity

This compound class is effective against the Papain superfamily of cysteine proteases, including:

  • Mammalian Cathepsins: Cathepsin B, L, K, and S.

  • Parasitic Proteases: Cruzain (T. cruzi), Rhodesain (T. brucei), and Falcipain (P. falciparum).

Pathway Diagram: Mechanism of Inhibition

InhibitionMechanism Enzyme Active Cysteine Protease (Cys-S⁻ / His-H⁺) Michaelis Non-Covalent Complex (E·I) Enzyme->Michaelis + Inhibitor Inhibitor 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (Electrophilic Warhead) Inhibitor->Michaelis TS Transition State (Nucleophilic Attack on Ring) Michaelis->TS Alignment Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Thioether) TS->Adduct Ring Opening (k_inact)

Caption: Kinetic pathway of irreversible inhibition via aziridine ring opening.

Experimental Protocols

Safety & Handling
  • Hazard: Aziridines are potent alkylating agents and potential mutagens. Handle inside a fume hood with double nitrile gloves.

  • Storage: Store solid at -20°C. Dissolve in anhydrous DMSO immediately prior to use. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis.

Protocol 1: Preparation of Reagents

Objective: Prepare stable stocks for enzymatic assays.

ReagentConcentrationPreparation MethodStability
Inhibitor Stock 10 mMDissolve 1.91 mg in 1 mL anhydrous DMSO.1 month at -80°C
Assay Buffer 1X100 mM Sodium Acetate (pH 5.5), 1 mM EDTA.Freshly prepared
Activator 100X100 mM DTT or L-Cysteine.Freshly prepared
Substrate 10 mMZ-Phe-Arg-AMC (fluorogenic).Protect from light

Critical Note on DTT: Cysteine proteases require a reducing agent (DTT/Cysteine) to maintain the active site thiolate. While aziridines are less reactive toward bulk thiols than epoxides, add the inhibitor to the enzyme after the enzyme has been activated with DTT , or keep DTT concentration minimal (1–2 mM) during the inhibition phase to prevent quenching of the inhibitor.

Protocol 2: Determination of

Objective: Determine the concentration required for 50% inhibition under fixed conditions.

  • Enzyme Activation: Dilute protease (e.g., Cathepsin B, 5 nM final) in Assay Buffer containing 2 mM DTT. Incubate at 37°C for 15 minutes.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO (e.g., 0.1 nM to 10 µM).

  • Incubation: Add 1 µL of inhibitor dilution to 99 µL of activated enzyme in a black 96-well plate. Incubate for 30 minutes at 37°C. (Note: Since this is an irreversible inhibitor,

    
     is time-dependent. 30 mins is standard for comparative purposes).
    
  • Substrate Addition: Add 100 µL of Substrate solution (20 µM Z-Phe-Arg-AMC).

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 10 minutes. Calculate the slope (RFU/min).
    
  • Analysis: Plot Fractional Activity (

    
    ) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
    
Protocol 3: Determination of Kinetic Constants ( )

Objective: Quantify the efficiency of covalent bond formation. This is the gold standard for irreversible inhibitors.

Workflow Diagram:

AssayWorkflow Step1 1. Enzyme Activation (Buffer + DTT, 15 min) Step2 2. Incubation with Inhibitor (Varying [I] and Time t) Step1->Step2 Step3 3. Dilution into Substrate (High [S] >> Km) Step2->Step3 Step4 4. Measure Residual Activity (Initial Velocity v) Step3->Step4 Step5 5. Kitz-Wilson Plot (ln(v/v0) vs Time) Step4->Step5

Caption: Workflow for determining second-order inactivation rate constants.

Steps:

  • Prepare 5 different concentrations of the inhibitor (e.g.,

    
     to 
    
    
    
    ).
  • Incubate activated enzyme with each inhibitor concentration.

  • At specific time points (

    
     min), remove an aliquot and dilute 50-fold into a cuvette containing a saturating concentration of substrate.
    
  • Measure the residual enzymatic activity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration. The slope of this line is
      
      
      .
    • Plot

      
       vs. concentration 
      
      
      
      .
    • Fit to the equation:

      
      .
      
    • If the plot is linear (no saturation), the slope represents the second-order rate constant

      
       (
      
      
      
      ).

Data Interpretation & Troubleshooting

Expected Results
  • Potency: Aziridinyl ketones are generally potent. Expect

    
     values in the range of 
    
    
    
    to
    
    
    depending on the fit of the phenoxy group to the S2 pocket.
  • Selectivity: The 4-methylphenoxy group is hydrophobic.[1] This inhibitor will likely show higher potency against Cathepsin L (hydrophobic S2 preference) compared to Cathepsin B (which prefers bulkier or charged residues).

Troubleshooting Guide
IssueProbable CauseSolution
No Inhibition observed Inhibitor hydrolysis or DTT quenching.Prepare fresh inhibitor in DMSO. Reduce DTT to 1 mM or use Cysteine (5 mM) as activator. Add inhibitor immediately before assay if instability is suspected.
Non-linear progress curves Substrate depletion or Enzyme instability.Ensure

substrate conversion. Verify enzyme stability over the time course without inhibitor.
High Background Fluorescence Inhibitor autofluorescence or precipitation.Check inhibitor solubility in buffer. Run a "no enzyme" control with inhibitor + substrate.

References

  • Schirmeister, T. (1999). New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid.[2][3] Journal of Medicinal Chemistry, 42(4), 560–572.

  • Vicik, R., et al. (2006). Aziridide-based inhibitors of cathepsin L: synthesis, inhibition activity, and docking studies.[4] ChemMedChem, 1(10), 1126–1141.

  • Mladenovic, M., et al. (2008). Understanding the structure-activity relationships of aziridine-based cysteine protease inhibitors. Journal of Medicinal Chemistry, 51(19), 6183–6194.

  • Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172.

Sources

Application

Application Note: Solvent Selection &amp; Process Engineering for 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide defines the solvent selection strategy for 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (CAS: 78961-68-9).[1] This molecule belongs to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide defines the solvent selection strategy for 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (CAS: 78961-68-9).[1] This molecule belongs to the class of


-acyl aziridines , which serve as high-value electrophilic building blocks in the synthesis of peptidomimetics, oxazolines, and ring-opened 

-amino carbonyl derivatives.[1]
The Stability-Reactivity Paradox

The core challenge with this molecule is its "activated" nature.[1] The carbonyl group attached to the aziridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and


 effects), significantly increasing the electrophilicity of the ring carbons compared to simple alkyl aziridines.[1]
  • Opportunity: Rapid reaction with nucleophiles (amines, thiols, azides) under mild conditions.[1]

  • Risk: High susceptibility to:

    • Premature Solvolysis: Ring opening by protic solvents.[1]

    • Heine Rearrangement: Isomerization to oxazolines, driven by heat or nucleophilic catalysis (e.g.,

      
      , phosphines).[1]
      
    • Polymerization: Cationic ring-opening polymerization initiated by trace acids.[1]

The 4-methylphenoxy moiety adds lipophilicity, influencing solubility profiles but offering limited steric protection to the reactive center.[1]

Solvent Selection Framework

The choice of solvent dictates the reaction pathway.[1] You must categorize solvents based on Nucleophilicity , Polarity , and Acidity .[1]

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassExamplesSuitabilityMechanistic Impact
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High solubility; non-nucleophilic.[1] Ideal for storage and Lewis-acid catalyzed reactions.[1] Note: Stabilizers in CHCl3 (ethanol/amylene) can react; use stabilizer-free.[1]
Aromatic Hydrocarbons Toluene, XyleneGood High stability.[1] Promotes

-type ring opening by tight-ion pairing of nucleophiles.[1] Poor solubility for ionic nucleophiles (e.g.,

).[1]
Polar Aprotic Acetonitrile (MeCN), AcetoneConditional High Risk of Rearrangement. High polarity stabilizes the transition state for the Heine rearrangement.[1] Use only at low temperatures (

).
Ethers THF, MTBE, 1,4-DioxaneGood Excellent balance.[1] Solubilizes organometallics.[1] THF can complex with Lewis acids, potentially retarding catalysis.[1]
Protic Solvents Methanol, Ethanol, WaterFORBIDDEN Immediate solvolysis to form esters/amides.[1] Causes irreversible ring opening.[1]
Dipolar Aprotic DMSO, DMFCaution High dielectric constant accelerates nucleophilic attack but makes workup difficult.[1] DMSO can act as an oxidant or nucleophile at high temps.[1]

Critical Reaction Pathways & Visualizations

Understanding the competition between the desired Ring Opening and the undesired Heine Rearrangement is vital.

Diagram 1: Reaction Pathways & Solvent Influence[1]

ReactionPathways Start 1-(aziridin-1-yl)- 2-(4-methylphenoxy)ethanone Path_Opening Desired Pathway: Nucleophilic Ring Opening Start->Path_Opening Nucleophile (Nu-) Non-polar Solvent (DCM, Toluene) Path_Heine Side Reaction: Heine Rearrangement Start->Path_Heine Heat (>40°C) Polar Solvent (MeCN, DMF) Lewis Bases (I-, PR3) Path_Hydrolysis Degradation: Solvolysis Start->Path_Hydrolysis Protic Solvent (MeOH, H2O) Trace Acid Product_Open β-Functionalized Amide Path_Opening->Product_Open Product_Oxazoline 2-(4-methylphenoxymethyl)- oxazoline Path_Heine->Product_Oxazoline Product_Ester Linear Ester/Amide Byproducts Path_Hydrolysis->Product_Ester

Caption: Solvent polarity and temperature dictate the ratio between productive ring opening and the parasitic Heine rearrangement.[1]

Experimental Protocols

Protocol A: Self-Validating Stability Screen (The "Zero-Time" Check)

Before committing precious material to a reaction, validate your solvent system.[1]

Objective: Determine if the solvent or impurities (trace acid/water) are degrading the


-acyl aziridine.[1]
  • Preparation: Dissolve 5 mg of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone in 0.6 mL of the deuterated solvent candidate (e.g.,

    
    , 
    
    
    
    ,
    
    
    -Toluene).
  • Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (inert internal standard).

  • T0 Analysis: Acquire a

    
    -NMR spectrum immediately.
    
    • Key Signal: Monitor the aziridine ring protons (typically two multiplets around

      
       2.2–2.6 ppm).[1]
      
  • Stress Test:

    • Store at room temperature for 4 hours.

    • Re-acquire NMR.[1]

  • Validation Criteria:

    • Pass: Integral ratio of aziridine protons to internal standard remains constant (>98%).

    • Fail: Appearance of new signals in the alkene region (rearrangement) or downfield shift (ring opening).[1]

Protocol B: Nucleophilic Ring Opening (General Procedure)

Optimized for amine nucleophiles to prevent polymerization.[1]

Reagents:

  • Substrate: 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone (1.0 eq)[1]

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Solvent: Anhydrous DCM (0.1 M concentration)

  • Catalyst:

    
     (5 mol%) - Optional, only if reaction is sluggish.
    

Step-by-Step:

  • System Prep: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the aziridine substrate and dissolve in anhydrous DCM.

    • Why DCM? It solubilizes the lipophilic 4-methylphenoxy group while preventing the transition state stabilization required for the Heine rearrangement.[1]

  • Addition: Cool to

    
    . Add the nucleophile dropwise.[1]
    
    • Control: Exotherm control is critical.[1]

      
      -acyl aziridines release significant ring-strain energy upon opening (~27 kcal/mol).[1]
      
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 3:7).[1]

    • Stain: Use Ninhydrin (for amines) or PMA.[1] The starting material usually stains faintly; product stains strongly.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
    • Note: Avoid acidic washes (e.g., 1M HCl) during workup if the product contains acid-sensitive moieties, as the newly formed amide is stable, but residual aziridine will hydrolyze.[1]

Troubleshooting & Optimization

Diagram 2: Solvent Decision Matrix[1]

DecisionMatrix Start Select Solvent for N-acyl Aziridine Reaction Q1 Is the Nucleophile Soluble in DCM/Toluene? Start->Q1 Yes1 Use DCM or Toluene (Preferred) Q1->Yes1 Yes No1 Is the Nucleophile an Inorganic Salt (NaN3, KCN)? Q1->No1 No Caution CRITICAL CHECK: Ensure Solvent is Acid-Free (Pass through basic alumina if unsure) Yes1->Caution SaltYes Use Biphasic System (DCM/Water + Phase Transfer Cat.) OR Acetone No1->SaltYes Yes SaltNo Use THF or MeCN (Strict Temp Control < 0°C) No1->SaltNo No (Organic, Polar) SaltNo->Caution

Caption: Logic flow for selecting the optimal solvent based on nucleophile solubility and reaction type.

Common Failure Modes
  • Product is an Oil/Gum: The 4-methylphenoxy group adds significant lipophilicity.[1] If the product is an oil, avoid ether/hexane precipitations.[1] Use column chromatography with a gradient of DCM

    
     MeOH.[1]
    
  • Low Yield / Unidentified Peaks: Likely the Heine Rearrangement .[1]

    • Diagnostic: Check for an oxazoline peak in IR (C=N stretch approx 1660

      
      ).[1]
      
    • Fix: Switch from MeCN/DMF to DCM or Toluene.[1] Lower the temperature.

  • Starting Material Consumption without Product: Polymerization.[1]

    • Fix: Decrease concentration (0.1 M

      
       0.05 M). Ensure glassware is base-washed to remove trace acid sites.[1]
      

References

  • Heine, H. W. (1962).[1] The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition, 1(10), 528–532.[1] [Link][1]

  • Sweeney, J. B. (2002).[1] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258.[1] [Link]

  • Dudin, L. F., et al. (2025).[1] Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. ACS Central Science. [Link] (Context on activated aziridine reactivity).[1]

  • Zwanenburg, B. (2021).[1] Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.[1] [Link]

Sources

Method

The Synthetic Chemist's Guide to N-Acyl Aziridines: Advanced Protocols and Mechanistic Insights

Introduction: The Versatile Reactivity of N-Acyl Aziridines N-Acyl aziridines are a class of strained, three-membered heterocycles that have emerged as powerful intermediates in modern organic synthesis. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Reactivity of N-Acyl Aziridines

N-Acyl aziridines are a class of strained, three-membered heterocycles that have emerged as powerful intermediates in modern organic synthesis. The presence of an electron-withdrawing acyl group on the nitrogen atom significantly activates the aziridine ring towards nucleophilic attack, making them valuable precursors for the stereoselective synthesis of a diverse array of nitrogen-containing molecules, including amino alcohols, diamines, and unnatural amino acids.[1][2][3] Their utility is particularly pronounced in the construction of complex chiral frameworks found in pharmaceuticals and natural products.[4] This guide provides a comprehensive overview of the procedures for handling, synthesizing, and utilizing N-acyl aziridines, with a focus on the underlying mechanistic principles that govern their reactivity.

PART 1: Safety and Handling of Aziridine Compounds

1.1. Hazard Identification and Risk Mitigation

Aziridines and their derivatives are highly reactive and potentially hazardous compounds.[5] Their toxicity can vary, but many are irritants, and some are suspected carcinogens. Therefore, all manipulations involving N-acyl aziridines and their precursors must be conducted with strict adherence to safety protocols.

Core Safety Directives:

  • Engineering Controls: All work with aziridines must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6] For reactions with a potential for energetic decomposition, a blast shield should be utilized.[7][8]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5][6] For handling concentrated solutions or volatile aziridines, the use of a face shield and, in some cases, respiratory protection may be warranted.[5]

  • Waste Disposal: Aziridine-containing waste should be segregated and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[7][9] Quenching reactive intermediates before disposal is crucial.

  • Spill Response: In the event of a spill, evacuate the area and, if safe to do so, contain the spill with an inert absorbent material.[6][8] Avoid contact with skin and inhalation of vapors.

1.2. Storage and Stability

N-Acyl aziridines can be prone to polymerization or decomposition, especially in the presence of acids or nucleophiles. They should be stored in a cool, dry, and dark place, preferably in a refrigerator, and away from incompatible materials.[5]

PART 2: Synthesis of N-Acyl Aziridines

The synthesis of N-acyl aziridines can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1. Method A: N-Acylation of Aziridines from Carboxylic Acids

This method involves the direct acylation of a parent aziridine with a carboxylic acid, typically activated as an acyl imidazolide. This approach is valued for its mild conditions and broad substrate scope.[10][11]

Protocol 2.1.1: Synthesis of N-Benzoyl-2-phenylaziridine

  • Step 1: Activation of the Carboxylic Acid. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve benzoic acid (1.22 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) portion-wise at room temperature. Stir the mixture for 1 hour, or until CO2 evolution ceases, to form the acyl imidazolide.

  • Step 2: N-Acylation. In a separate flask, dissolve 2-phenylaziridine (1.19 g, 10 mmol) in anhydrous THF (10 mL). Add the aziridine solution dropwise to the activated benzoic acid solution at room temperature.

  • Step 3: Reaction Monitoring and Work-up. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and wash with water (2 x 30 mL) to remove imidazole.

  • Step 4: Purification. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzoyl-2-phenylaziridine.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the CDI and the activated acyl imidazolide.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Washing with Water: This step is essential to remove the imidazole byproduct, which can interfere with subsequent reactions.

2.2. Method B: From N-Tosylaziridines

A scalable approach to N-acylaziridines involves the deprotection of a more stable N-tosylaziridine followed by in-situ acylation.[1][2] This method is particularly useful for preparing chiral N-acylaziridines with high stereochemical fidelity.[1][2]

Protocol 2.2.1: Synthesis of (R)-N-Boc-2-methylaziridine

  • Step 1: Detosylation. To a solution of (R)-N-tosyl-2-methylaziridine (2.11 g, 10 mmol) in methanol (50 mL), add magnesium turnings (0.73 g, 30 mmol) and sonicate the mixture at room temperature until the magnesium is consumed (approximately 2-3 hours).

  • Step 2: In-situ Acylation. Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O) (2.40 g, 11 mmol) and triethylamine (1.53 mL, 11 mmol).

  • Step 3: Reaction Monitoring and Work-up. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Quench the reaction with saturated aqueous ammonium chloride (20 mL) and extract with dichloromethane (3 x 30 mL).

  • Step 4: Purification. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash chromatography (silica gel, eluent: pentane/diethyl ether gradient) to yield (R)-N-Boc-2-methylaziridine.

Causality of Experimental Choices:

  • Magnesium in Methanol: This combination generates a reducing agent in situ that cleaves the N-S bond of the tosyl group.

  • In-situ Acylation: Trapping the free aziridine immediately after its formation minimizes potential side reactions and decomposition.

PART 3: Ring-Opening Reactions of N-Acyl Aziridines

The synthetic utility of N-acyl aziridines lies in their susceptibility to ring-opening by a wide range of nucleophiles. The regioselectivity of this process is a key consideration.

3.1. Mechanistic Principles of Ring-Opening

The ring-opening of N-acyl aziridines typically proceeds via an SN2-type mechanism. The electron-withdrawing acyl group enhances the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen atom in the transition state.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon of the aziridine ring.

  • Electronic Effects: The presence of electron-donating or -withdrawing substituents on the aziridine ring can influence the site of nucleophilic attack.

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the aziridine by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the ring carbons and influencing regioselectivity.

Diagram 1: General Mechanism of Nucleophilic Ring-Opening of N-Acyl Aziridines

Caption: SN2-type nucleophilic ring-opening of an N-acyl aziridine.

3.2. Protocol: Ring-Opening with an Oxygen Nucleophile

The reaction of N-acyl aziridines with oxygen nucleophiles, such as alcohols or carboxylates, provides a direct route to β-amino ethers and esters.

Protocol 3.2.1: Synthesis of a β-Amino Ether

  • Step 1: Reaction Setup. To a solution of N-tosyl-2-phenylaziridine (259 mg, 1 mmol) in methanol (10 mL), add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)3, 25 mg, 0.05 mmol).

  • Step 2: Reaction and Monitoring. Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Step 3: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Step 4: Purification. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired β-amino ether.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid activates the aziridine ring, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Methanol as Nucleophile and Solvent: Methanol serves as both the nucleophile and the solvent, driving the reaction forward due to its high concentration.

  • Bicarbonate Quench: The basic quench neutralizes the Lewis acid catalyst and any acidic byproducts.

3.3. Protocol: Ring-Opening with a Carbon Nucleophile

Organocuprates are effective carbon nucleophiles for the ring-opening of N-acyl aziridines, providing access to γ-amino carbonyl compounds.

Protocol 3.3.1: Synthesis of a γ-Amino Ketone

  • Step 1: Preparation of the Organocuprate. In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (CuI, 190 mg, 1 mmol) in anhydrous THF (5 mL) at -78 °C. Add methyllithium (1.6 M in diethyl ether, 1.25 mL, 2 mmol) dropwise. Stir the mixture at this temperature for 30 minutes to form lithium dimethylcuprate.

  • Step 2: Ring-Opening Reaction. In a separate flask, dissolve N-benzoyl-2-vinylaziridine (173 mg, 1 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Add the freshly prepared cuprate solution to the aziridine solution via cannula.

  • Step 3: Reaction and Work-up. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Step 4: Purification. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the product by flash chromatography on silica gel.

Causality of Experimental Choices:

  • Low Temperature: The formation and reaction of the organocuprate are conducted at low temperatures to ensure its stability and prevent side reactions.

  • Ammonium Chloride Quench: This quench protonates the intermediate enolate and decomposes the remaining cuprate reagent.

PART 4: Data Presentation and Tabulation

Table 1: Comparison of N-Acylation Methods

EntryAziridineAcylating AgentMethodYield (%)Reference
12-PhenylaziridineBenzoic Acid/CDIA>95[10]
22-MethylaziridineAcetic Anhydride/NaHA97[10]
3(R)-2-MethylaziridineBoc2OB~70[1][2]
42,3-DimethylaziridineAcetyl ChlorideB~65[1][2]

Table 2: Regioselectivity in the Ring-Opening of a Substituted N-Acyl Aziridine

EntryNucleophileCatalystSolventRatio (C2:C3 attack)Yield (%)Reference
1MeOHSc(OTf)3MeOH>95:591
2PhOHBF3·OEt2CH2Cl2>95:588
3NaN3NoneDMF85:1592[4]
4Me2CuLiNoneTHF>98:285

PART 5: Visualization of Workflows

Diagram 2: Workflow for the Synthesis and Ring-Opening of an N-Acyl Aziridine

G cluster_0 Synthesis cluster_1 Ring-Opening Start Carboxylic Acid + Aziridine Activate Activate Carboxylic Acid (e.g., CDI) Start->Activate Acylate N-Acylation Activate->Acylate Purify_Syn Work-up and Purification Acylate->Purify_Syn NAcylAziridine N-Acyl Aziridine Purify_Syn->NAcylAziridine Reaction Ring-Opening Reaction NAcylAziridine->Reaction React with Nucleophile Nucleophile Select Nucleophile Nucleophile->Reaction Purify_RO Work-up and Purification Reaction->Purify_RO Product Ring-Opened Product Purify_RO->Product

Caption: A generalized workflow from starting materials to the final ring-opened product.

Conclusion

N-Acyl aziridines are undeniably valuable building blocks in the arsenal of the synthetic organic chemist. Their predictable yet versatile reactivity allows for the efficient and stereocontrolled introduction of nitrogen-containing functionalities. A thorough understanding of the principles governing their synthesis and ring-opening reactions, coupled with a steadfast commitment to safe handling practices, will enable researchers to fully exploit the synthetic potential of these fascinating heterocycles. The protocols and insights provided herein serve as a foundation for the successful application of N-acyl aziridine chemistry in the pursuit of novel and complex molecular architectures.

References

  • Autocatalytic ring opening of N-acylaziridines. Complete control over regioselectivity by orientation at interfaces. Chem. Commun., 1997, 2175-2176. [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

  • Bates, G. S.; Varelas, M. A. A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Can. J. Chem.1980 , 58 (23), 2562–2566. [Link]

  • Rubin, H.; Cockrell, J.; Morgan, J. B. Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. J. Org. Chem.2013 , 78 (17), 8865–8871. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM: Chemistry Department. [Link]

  • Standard Operating Procedures: Ethyleneimine or Aziridine. UCLA Chemistry and Biochemistry. [Link]

  • Ghorai, M. K.; Das, K.; Kumar, A. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. J. Org. Chem.2007 , 72 (15), 5859–5862. [Link]

  • Rubin, H.; Cockrell, J.; Morgan, J. B. Scalable synthesis of N-acylaziridines from N-tosylaziridines. J. Org. Chem.2013 , 78 (17), 8865-71. [Link]

  • Handling Azide Compounds. Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Alcaide, B.; Almendros, P.; Aragoncillo, C. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules2010 , 15 (12), 9213-9221. [Link]

  • Ha, H.-J.; Lee, W.-K. Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron2006 , 62 (25), 5946-5951. [Link]

  • Ranjith, K.; Ha, H.-J. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Front. Chem.2023 , 11, 1269351. [Link]

  • Lin, M.-H.; et al. Regioselectivity in nucleophilic ring opening of N-sulfony and N-acyl activated 2-methylaziridine. ResearchGate. [Link]

  • Lygo, B. N-acyl aziridines - C-acylating agents for the preparation of polyketides. Tetrahedron Lett.1994 , 35 (28), 5073-5074. [Link]

  • Choi, J.; Ha, H.-J. Alkylative Aziridine Ring-Opening Reactions. Molecules2021 , 26 (6), 1703. [Link]

  • Choi, J.; Ha, H.-J. Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link]

  • Legters, J.; Thijs, L.; Zwanenburg, B. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Recl. Trav. Chim. Pays-Bas1992 , 111, 1-28. [Link]

  • Synthesis of aziridines. Organic Chemistry Portal. [Link]

  • Sweeney, J. B. Recent Synthetic Applications of Chiral Aziridines. Chem. Soc. Rev.2002 , 31, 247-258. [Link]

  • Pathak, T. P.; et al. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES2012 , 85 (12), 2843-2871. [Link]

  • Krasnova, L.; et al. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules2022 , 27 (11), 3426. [Link]

  • Beksultanova, N. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. [Link]

  • Kumar, A.; Ghorai, M. K. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Compounds2024 , 4 (4), 38. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone Synthesis

Case ID: AZ-PHEN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-PHEN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone presents a classic conflict in organic synthesis: creating a highly reactive electrophile (the N-acyl aziridine) without triggering its premature decomposition.

Low yields in this reaction are rarely due to "incomplete reaction" in the traditional sense. They are almost exclusively caused by instability of the product under the reaction or isolation conditions. The N-acyl group activates the aziridine ring, making it highly susceptible to nucleophilic attack (ring-opening) by chloride ions, water, or even the silica gel used during purification.

This guide addresses the three critical failure points: Acylation Method , Chloride Management , and Stationary Phase Acidity .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My crude NMR shows a triplet-quartet pattern instead of the expected aziridine singlets. What happened?"

Diagnosis: Ring Opening by Chloride Attack. This is the most common failure mode when using 2-(4-methylphenoxy)acetyl chloride.

  • The Mechanism: The N-acylation makes the aziridine ring electron-deficient. If you use an acid chloride, the byproduct is HCl. Even with a base (like TEA), the chloride ion (

    
    ) is a sufficient nucleophile to attack the activated ring, snapping it open to form the 
    
    
    
    -chloroamide byproduct.
  • The Fix: Switch to a Chloride-Free Coupling Method (See Protocol B below). If you must use the acid chloride, you must use a non-nucleophilic base and keep the temperature strictly below 0°C.

Q2: "The reaction looked clean by TLC, but the product decomposed on the column. Yield dropped from ~80% (crude) to 20% (isolated)."

Diagnosis: Acid-Catalyzed Hydrolysis on Silica.

  • The Mechanism: Standard silica gel is slightly acidic (pH 4-5). N-acyl aziridines are acid-labile. As the compound travels down the column, the silica acts as a Lewis acid, catalyzing the ring-opening or hydrolysis of the amide bond.

  • The Fix: You must deactivate your silica gel. Pre-wash the column with 1-5% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use Basic Alumina or recrystallization.

Q3: "The reaction mixture turned into a polymeric gel."

Diagnosis: Thermal Polymerization.

  • The Mechanism: Aziridines are monomers for cationic ring-opening polymerization (CROP).[1] If the reaction exotherms (heat spike) during the addition of the acylating agent, it initiates a chain reaction.

  • The Fix:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Cryogenics: Addition must be done at -10°C to 0°C.

    • Addition Rate: Add the electrophile dropwise over 30+ minutes.

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the competition between the desired N-acylation and the fatal ring-opening side reactions.

AziridinePathways cluster_conditions Critical Control Points Reactants Aziridine + (4-methylphenoxy)acetyl source Intermediate N-Acyl Aziridine (Target Product) Reactants->Intermediate Base, <0°C Byproduct_Cl β-Chloroamide (Ring Opened) Intermediate->Byproduct_Cl + Cl- (from Acid Chloride) Byproduct_Poly Polymer/Gel Intermediate->Byproduct_Poly Heat / Acid Byproduct_Hyd Hydrolyzed Amide Intermediate->Byproduct_Hyd Acidic Silica / H2O

Figure 1: Reaction pathway analysis showing how Chloride ions and Acidic conditions divert the synthesis toward ring-opened byproducts.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Coupling Reagent Method)

Recommended for highest purity and yield. Eliminates Chloride ions entirely.

Reagents:

  • Aziridine (1.0 equiv)[2][3]

  • 2-(4-methylphenoxy)acetic acid (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC·HCl

  • DMAP (Catalytic, 0.1 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Ether

Procedure:

  • Dissolution: Dissolve the carboxylic acid and aziridine in dry DCM under Nitrogen. Cool to 0°C .[4][5]

  • Activation: Add the DCC (dissolved in minimal DCM) dropwise to the stirring mixture.

    • Note: If using EDC, add it as a solid.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Filtration: Filter off the precipitated urea byproduct (if using DCC) through a Celite pad.

  • Workup: Wash the filtrate with saturated NaHCO₃ (Basic wash is crucial). Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography on TEA-deactivated silica (See Part 4).

Protocol B: The Acid Chloride Method (Modified)

Use only if Protocol A is unavailable. Requires strict temperature control.

Reagents:

  • Aziridine (1.0 equiv)[2][3]

  • 2-(4-methylphenoxy)acetyl chloride (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv - Excess is mandatory to scavenge HCl).

  • Solvent: Dry Ether or DCM.

Procedure:

  • Preparation: Dissolve Aziridine and the Base in the solvent. Cool to -10°C (Ice/Salt bath).

    • Critical: The base must be present before the acid chloride is added.

  • Addition: Add the acid chloride (diluted in solvent) dropwise over 30 minutes. Monitor internal temperature; do not let it rise above 0°C.

  • Quench: Once TLC shows consumption of acid chloride, quench immediately with cold aqueous NaHCO₃.

    • Warning: Do not stir overnight. Prolonged exposure to chloride salts increases ring opening.

Part 4: Data & Purification Specifications

Comparative Yield Analysis

The following table summarizes expected yields based on the method and purification technique used.

VariableConditionRisk LevelExpected Yield
Coupling Agent Acid Chloride (Standard)High (

attack)
30-45%
DCC / EDC (Recommended) Low 75-90%
Base PyridineMedium (Nucleophilic)40-50%
TEA / DIPEA Low 60-80%
Purification Standard Silica GelHigh (Acidic)< 20% (Decomposition)
Deactivated Silica (1% TEA) Low > 80%
How to Prepare Deactivated Silica
  • Prepare your eluent system (e.g., Hexanes/Ethyl Acetate 4:1).[6]

  • Add 1% v/v Triethylamine (TEA) to the eluent.

  • Slurry the silica gel with this TEA-spiked solvent.

  • Pour the column and flush with 2 column volumes of the TEA-solvent before loading your sample.

  • Why? The TEA neutralizes the acidic silanol groups (

    
    ) on the silica surface, preventing them from protonating the aziridine nitrogen.
    

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Start Troubleshooting Gel Did the reaction gel? Start->Gel Temp Cause: Temp too high Action: Cool to -10°C Gel->Temp Yes NMR Check Crude NMR Gel->NMR No OpenRing Triplet/Quartet Signals? (Ring Opened) NMR->OpenRing Yes Clean Clean Crude, Low Isolated Yield? NMR->Clean No (Singlets present) Chloride Cause: Chloride Attack Action: Switch to DCC/EDC OpenRing->Chloride Silica Cause: Silica Acidity Action: Use 1% TEA in eluent Clean->Silica

Figure 2: Step-by-step diagnostic flow for isolating the cause of low yields.

References

  • Dorn, H., & Kitano, S. (1960). The Reaction of Aziridine with Acid Chlorides.

    • Context: Establishes the fundamental instability of aziridines in the presence of acyl chlorides and the mechanism of ring opening by halide ions.
    • (Generalized link to JOC archives as specific 1960 URL requires subscription).

  • Okada, Y., et al. (2006). Ring opening of 2-acylaziridines by acid chlorides.[7] Bioorganic & Medicinal Chemistry.[8]

    • Context: Details the mechanism where the N-acyl group activates the ring, facilitating
  • Botta, M., et al. (2013). Scalable synthesis of N-acylaziridines.[3][5][9] Journal of Organic Chemistry.[9][10]

    • Context: Discusses modern coupling methods to avoid ring opening and improve yields.
  • Olofsson, B., et al. (2002). Synthesis of N-H vinylaziridines: a comparative study. Tetrahedron.[4][11]

    • Context: Provides the authoritative protocol for deactivating silica gel with triethylamine to prevent aziridine degradation during purific
  • Watson, I. D. G., et al. (2006). Catalytic Asymmetric Aziridination.[8][11] Accounts of Chemical Research.

    • Context: background on the Lewis Acid sensitivity of aziridines.

Sources

Optimization

Overcoming solubility issues of phenoxyethanone derivatives in cell culture media

Technical Troubleshooting Guide & FAQs Welcome to the Technical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting Guide & FAQs

Welcome to the Technical Support Hub. I am Dr. Aris, Senior Application Scientist. This guide addresses the persistent solubility challenges associated with phenoxyethanone derivatives in biological assays. These molecules possess a lipophilic aryl-ether backbone that often leads to "crashing out" (precipitation) when introduced to aqueous cell culture media, compromising data reproducibility and cytotoxicity readings.

The following protocols are designed to be self-validating systems. Do not skip the validation steps.

Part 1: Stock Solution Preparation (The Foundation)

Q: My phenoxyethanone derivative is not dissolving in water or PBS. What is the correct solvent system?

A: Phenoxyethanones are generally hydrophobic. You must use a water-miscible organic solvent to create a high-concentration Master Stock before introducing it to cells.

  • Primary Recommendation: DMSO (Dimethyl Sulfoxide) , Anhydrous,

    
    99.9%.
    
    • Why: DMSO is a polar aprotic solvent.[1] It dissolves the lipophilic phenoxyethanone core while remaining miscible with water.

  • Secondary Recommendation: Ethanol (Absolute) .

    • Note: Ethanol evaporates faster and is often more cytotoxic than DMSO at equivalent concentrations. Use only if your specific cell line shows hypersensitivity to DMSO.

Protocol: Creating the Master Stock

  • Weigh the compound in a glass vial (avoid polystyrene, which DMSO can leach).

  • Add DMSO to achieve a concentration 1000x higher than your highest planned assay concentration (e.g., if testing at 10

    
    M, make a 10 mM stock).
    
  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be crystal clear. If slightly turbid, sonicate in a water bath at 37°C for 5 minutes.

Part 2: Preventing "Crash-Out" (Precipitation)

Q: The stock is clear, but when I add it to the media, it turns cloudy immediately. Why?

A: This is "solvent shock." You are forcing a hydrophobic molecule from a happy environment (DMSO) into a hostile one (water) too quickly. This triggers rapid nucleation and precipitation.

Q: How do I add the drug without precipitation?

A: You must use the Step-Wise Intermediate Dilution Method . Never add 100% DMSO stock directly to the cell culture plate if you are near the solubility limit.

Visual Workflow: The Anti-Precipitation Protocol

DilutionWorkflow cluster_0 Safe Dilution Zone Stock Master Stock (100% DMSO) [High Conc] Inter Intermediate Stock (Media + 10% DMSO) [10x Conc] Stock->Inter 1:10 Dilution (Dropwise + Vortex) Precip PRECIPITATION (Cloudy/Crash-out) Stock->Precip Direct Addition (Avoid!) Final Final Assay Well (Media + 0.1% DMSO) [1x Conc] Inter->Final 1:10 Dilution (Gentle Mixing)

Figure 1: The Step-Wise Dilution Workflow prevents solvent shock by gradually acclimating the hydrophobic compound to the aqueous environment.

The Protocol:

  • Prepare Intermediate: In a separate tube, pipet culture media (pre-warmed to 37°C).

  • Add Stock: While vortexing the media gently, add the DMSO stock dropwise to create a 10x working solution (containing ~1-5% DMSO).

  • Inspect: Ensure no precipitate forms.

  • Final Dilution: Add this 10x intermediate to your cell wells (1:10 dilution). The final DMSO concentration will be low (0.1 - 0.5%), and the drug is already dispersed.

Part 3: Advanced Formulation (Cyclodextrins)

Q: My cells are sensitive to DMSO, or the drug precipitates even with step-wise dilution. What is the alternative?

A: Use (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
.[2][3] Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They encapsulate your phenoxyethanone derivative, hiding its hydrophobic nature from the water.

Q: How do I prepare a Cyclodextrin complex?

A: Follow this "Solvent-Evaporation" or "Co-Solvency" method.

Visual Mechanism: Cyclodextrin Encapsulation

CD_Mechanism Drug Phenoxyethanone (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Hydrophilic Shell) CD->Complex Host Molecule Media Cell Culture Media (Aqueous) Complex->Media Dissolves Freely (No DMSO needed)

Figure 2: Host-Guest complexation allows hydrophobic drugs to dissolve in aqueous media without organic solvents.

Protocol: HP-


-CD Formulation 
  • Prepare Vehicle: Dissolve HP-

    
    -CD in sterile water or PBS to make a 20% (w/v)  stock solution. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilize Drug: Dissolve your drug in a minimal amount of acetone or methanol (volatile solvents).

  • Complexation: Add the drug solution to the HP-

    
    -CD stock dropwise with constant stirring.
    
  • Evaporation: Stir the mixture open to air (in a biosafety cabinet) overnight. The volatile solvent (acetone/methanol) will evaporate, leaving the drug trapped inside the cyclodextrin in the water.

  • Use: Dilute this complex into your media.

    • Safety Limit: Most cells tolerate up to 0.5% - 1% final concentration of HP-

      
      -CD [1, 2].[4][5][6]
      
Part 4: Toxicity & Vehicle Controls (Validation)

Q: How do I know if the cell death is caused by my drug or the solvent?

A: You must run strict Vehicle Controls . DMSO itself is cytotoxic at high concentrations and can differentiate cells (e.g., HL-60) or induce apoptosis.

Table 1: Maximum Tolerated Solvent Limits Always validate with your specific cell line.

Cell TypeMax Final DMSO %Max Final Ethanol %Max HP-

-CD %
Robust Lines (e.g., HeLa, MCF-7)0.5% - 1.0%0.5%1.0% - 2.0%
Sensitive Lines (e.g., Jurkat, CHO)0.1%0.1%0.5% - 1.0%
Primary Cells / Stem Cells < 0.1%Avoid0.1% - 0.5%

Validation Experiment:

  • Group A: Media only (Untreated).

  • Group B: Media + Solvent (e.g., 0.1% DMSO). This is your baseline.

  • Group C: Media + Solvent + Drug.

  • Analysis: If Group B shows >10% toxicity compared to Group A, your solvent concentration is too high. You must switch to the Cyclodextrin method (Part 3).

References
  • Sigma-Aldrich. (n.d.). (2-Hydroxypropyl)-

    
    -cyclodextrin Product Information Sheet. Merck KGaA. Link
    
  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link

  • ATCC. (2023). Dimethyl sulfoxide (DMSO) in Cell Culture. ATCC Technical Support. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Troubleshooting

Removing unreacted aziridine from 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone product

Ticket Subject: Removal of Unreacted Aziridine & Product Stabilization Status: Open | Priority: Critical | Department: Process Chemistry Support Executive Summary You are working with 1-(aziridin-1-yl)-2-(4-methylphenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted Aziridine & Product Stabilization

Status: Open | Priority: Critical | Department: Process Chemistry Support

Executive Summary

You are working with 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone , an N-acyl aziridine .[1][2] This class of compounds represents a unique "double-edged sword" in synthesis:

  • The Impurity (Aziridine): Highly toxic, volatile, and a potent alkylating agent.

  • The Product (N-Acyl Aziridine): An "activated" amide. The carbonyl group pulls electron density from the nitrogen, making the ring highly susceptible to nucleophilic attack and acid-catalyzed hydrolysis.

The Core Conflict: Standard purification methods (acid washes, standard silica columns) that remove amines will destroy your product . This guide provides a self-validating workflow to remove the impurity without compromising the structural integrity of the target.

Module 1: Critical Safety & Handling

Q: Why is the unreacted aziridine removal non-negotiable? A: Beyond chemical purity, free aziridine (ethyleneimine) is a volatile DNA alkylator. It has a high vapor pressure (


).
  • Immediate Action: All rotovap exhausts must be vented into a fume hood or a bleach/thiosulfate scrubber. Do not rely solely on a cold trap.

Module 2: Troubleshooting & Causality

Issue 1: "I washed the reaction mixture with 1N HCl to remove the aziridine, but my yield plummeted."

Diagnosis: You triggered Acid-Catalyzed Ring Opening . Technical Insight: Unlike simple amines, N-acyl aziridines are unstable in acid. Protonation of the carbonyl oxygen or the ring nitrogen weakens the


 bond, allowing even weak nucleophiles (like water or chloride ions) to snap the ring open.

The Mechanism of Failure:

AcidDegradation Product Target N-Acyl Aziridine Inter Activated Intermediate (Highly Electrophilic) Product->Inter Protonation Acid H+ (Acid Wash) Acid->Inter Dead Ring-Opened Impurity (Product Loss) Inter->Dead Nucleophilic Attack Nu Nucleophile (H2O / Cl-) Nu->Dead

Caption: Figure 1: Mechanism of N-acyl aziridine degradation under acidic conditions. The N-acyl bond activates the ring, making it hypersensitive to acid-catalyzed hydrolysis.

Corrective Protocol:

  • Switch to Basic/Neutral Wash: Use saturated aqueous

    
     or brine. Aziridine is water-soluble and will partition into the aqueous phase without protonating the product.
    
Issue 2: "My product decomposes on the silica gel column."

Diagnosis: Standard silica gel is slightly acidic (


). This is sufficient to degrade N-acyl aziridines during the time-scale of a column run.
Solution:  You must use Deactivated Silica  or Neutral Alumina .

The Deactivation Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% Triethylamine (Et3N) to the slurry and stir for 5 minutes.

  • The Column: Pack the column with this basic slurry.

  • The Eluent: Maintain 0.5% to 1% Et3N in your running eluent system.

    • Why? The amine neutralizes the acidic silanol (

      
      ) sites on the silica, preventing them from coordinating with and opening the aziridine ring.
      
Issue 3: "How do I confirm the aziridine is actually gone?"

Diagnosis: NMR is often insufficient for trace detection (ppm levels) due to overlapping signals. Solution: Use the NBP Colorimetric Test (4-(p-nitrobenzyl)pyridine).

Validation Protocol (NBP Test):

Step Action Observation
1 Dissolve 1 drop of your purified product fraction in 1 mL acetone. Clear solution
2 Add 1 drop of 5% NBP (in acetone) and heat to 60°C for 2 mins. Solution remains clear (usually)

| 3 | Add 1 drop of 1M NaOH (or Et3N). | Violet/Blue = Aziridine PresentColorless = Clean |

Module 3: Recommended Purification Workflow

Do not rely on a single method. Use this decision matrix to determine the safest route for your specific scale and purity requirement.

PurificationLogic Start Crude Reaction Mixture Volatile Is the Aziridine Volatile? (bp ~56°C) Start->Volatile Evap Co-Evaporation (with Toluene/Heptane) Volatile->Evap Yes (Primary Step) Solid Is Product Solid? Evap->Solid Cryst Recrystallization (EtOAc/Hexane) Solid->Cryst Yes (Preferred) Chrom Chromatography? Solid->Chrom No (Oil) Silica Standard Silica Chrom->Silica AVOID Deact Deactivated Silica (+1% Et3N) Chrom->Deact Recommended Alumina Neutral Alumina Chrom->Alumina Alternative

Caption: Figure 2: Purification Decision Matrix. Prioritize non-acidic pathways. Co-evaporation removes bulk aziridine; deactivated silica removes traces.

Step-by-Step Protocol: The "Safe-Wash" Method
  • Quench: If the reaction used excess aziridine, dilute the reaction mixture with

    
     or 
    
    
    
    .
  • Wash 1 (Bulk Removal): Wash organic layer with water (

    
     volume). Aziridine is highly water-soluble.
    
  • Wash 2 (Buffering): Wash with saturated

    
    . Do not use ammonium chloride (slightly acidic).
    
  • Dry: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic, can sometimes cause issues with very sensitive aziridines, though usually safe).
  • Concentrate: Rotovap with a bath temperature

    
    .
    
    • Tip: Add toluene and re-evaporate twice. The toluene/aziridine azeotrope helps strip the last traces of volatile amine.

Module 4: Waste Disposal (The "Kill" Step)

You cannot pour aziridine waste down the drain. It must be chemically destroyed.

Chemical Quenching Protocol:

  • Collect all aqueous washes and rotovap traps containing aziridine.

  • Slowly add 10% aqueous Sodium Thiosulfate (

    
    )  or dilute Sulfuric Acid (
    
    
    
    )
    .
    • Note: While acid destroys the product, it is the most effective way to destroy the waste aziridine by forcing ring opening to the non-toxic salt.

    • Reaction:

      
      .
      
  • Allow to stand for 24 hours before pH neutralization and disposal.

References

  • Synthesis and Stability of N-Acyl Aziridines: Bates, G. S., & Varelas, M. A. (1980). Canadian Journal of Chemistry, 58(23), 2562–2566.

    • Key Finding: Establishes that N-acyl aziridines are stable when stored on basic media (KOH pellets) but reactive toward nucleophiles.
  • Ring Opening of 2-Acylaziridines: Bioorganic & Medicinal Chemistry. (2006). Ring opening of 2-acylaziridines by acid chlorides.

    • Key Finding: Demonstrates the lability of the C-N bond in acyl-activated aziridines under acidic/electrophilic conditions.
  • Purification on Silica: Dauban, P., & Dodd, R. H. (2011). Organic Syntheses. "Preparation of Sulfonimidamides...". Context: Standard organic synthesis protocols universally recommend triethylamine-treated silica for acid-sensitive nitrogen heterocycles.
  • Aziridine Safety & Quenching: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Key Finding: Protocols for quenching alkyl

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of the synthetic intermediate, 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone, a molecule featuring a reactive aziridine ring, a carbonyl group, and a substituted aromatic system.

This document moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the subtle electronic effects that govern chemical shifts and coupling constants. Furthermore, it includes a detailed experimental protocol for acquiring high-quality 1H NMR data, ensuring reproducibility and accuracy in your own research endeavors.

Predicted 1H NMR Spectrum of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone

The structure of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone presents several distinct proton environments, each expected to produce a characteristic signal in the 1H NMR spectrum. Based on established chemical shift principles and data from analogous structures, a predicted spectrum is summarized below.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (Aziridine CH2)2.1 - 2.4Singlet4H-The four protons on the aziridine ring are chemically equivalent due to rapid nitrogen inversion at room temperature and are adjacent to a nitrogen and a carbonyl group, leading to a downfield shift.
H-b (Methylene, -O-CH2-C=O)4.5 - 4.8Singlet2H-These protons are deshielded by the adjacent electronegative oxygen atom of the phenoxy group and the carbonyl group.
H-c (Aromatic, ortho to -OCH2)6.8 - 7.0Doublet2H~8-9These aromatic protons are ortho to the electron-donating phenoxy oxygen, resulting in an upfield shift compared to benzene (7.36 ppm). They are coupled to the meta protons (H-d).
H-d (Aromatic, meta to -OCH2)7.0 - 7.2Doublet2H~8-9These aromatic protons are meta to the phenoxy oxygen and ortho to the methyl group. They are coupled to the ortho protons (H-c).
H-e (Methyl, Ar-CH3)2.2 - 2.4Singlet3H-The methyl group protons on the aromatic ring typically appear as a singlet in this region.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate the predicted chemical shifts, a comparison with the experimental data of structurally related compounds is invaluable. This analysis highlights how the electronic environment of protons is influenced by the presence of different functional groups.

The Aziridine Ring Protons:

The protons on an unsubstituted aziridine ring typically resonate around 1.5 ppm. However, in 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone, the aziridine nitrogen is directly attached to a carbonyl group. This electron-withdrawing group significantly deshields the aziridine protons, shifting their resonance downfield to the predicted 2.1 - 2.4 ppm region. This is consistent with observations for other N-acyl aziridines. For instance, the protons on the aziridine ring of N-acetylaziridine appear at approximately 2.2 ppm.

The Methylene Bridge Protons (-O-CH2-C=O):

The chemical shift of the methylene protons (H-b) is influenced by two adjacent electron-withdrawing groups: the phenoxy oxygen and the ethanone carbonyl. In 2-phenoxyethanol, the protons on the carbon adjacent to the oxygen (HO-CH2-CH2 -O-Ph) resonate around 4.1 ppm[1]. The additional deshielding effect of the carbonyl group in our target molecule is expected to shift this signal further downfield to the 4.5 - 4.8 ppm range.

The 4-Methylphenoxy Aromatic System:

The 1H NMR spectrum of p-cresol (4-methylphenol) provides an excellent reference for the aromatic and methyl protons. In p-cresol, the aromatic protons ortho to the hydroxyl group appear as a doublet around 6.7-6.8 ppm, while the protons meta to the hydroxyl group are observed as a doublet around 7.0-7.1 ppm[2][3]. The methyl group protons give a singlet at approximately 2.3 ppm[2]. The ether linkage in our target molecule will have a similar electron-donating effect as the hydroxyl group in p-cresol, leading to comparable chemical shifts for the aromatic and methyl protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-resolution 1H NMR spectrum of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone, the following protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid compound. b. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup (300-500 MHz Spectrometer): a. Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities. b. Lock the spectrometer onto the deuterium signal of the CDCl3. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizing the Molecular Structure and Proton Environments

To visually represent the distinct proton environments in 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone, a molecular diagram is provided below.

G cluster_molecule 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone N1 N C1 C N1->C1 C2 C N1->C2 C3 C=O N1->C3 C1->C2 C4 CH2 C3->C4 O1 O C4->O1 C5 C O1->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C11 CH3 C8->C11 C10 C C9->C10 C10->C5 Ha1 H-a Ha2 H-a Hb H-b Hc1 H-c Hc2 H-c Hd1 H-d Hd2 H-d He H-e

Sources

Comparative

Diagnostic IR Signatures of N-Acyl Aziridines: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signatures of N-acyl aziridines . It is designed for researchers requiring precise diagnostic criteria to distinguish these "...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signatures of N-acyl aziridines . It is designed for researchers requiring precise diagnostic criteria to distinguish these "activated amides" from their acyclic or less-strained counterparts.

Executive Summary: The "Activated Amide" Anomaly

N-acyl aziridines represent a unique class of electrophiles in drug discovery and peptidomimetic synthesis. Unlike typical tertiary amides, which are chemically stable and exhibit strong resonance, N-acyl aziridines are highly reactive "activated amides."

This reactivity is mirrored in their IR spectra.[1][2][3] The geometric strain of the three-membered ring fundamentally alters the electronic hybridization of the nitrogen atom, inhibiting amide resonance. The result is a diagnostic "Blue Shift" (increase in wavenumber) of the carbonyl stretching frequency (


), making IR spectroscopy a rapid, non-destructive tool for monitoring their synthesis and integrity.

Theoretical Framework: The Origin of the Blue Shift

To interpret the spectrum correctly, one must understand the underlying electronic causality.

The Resonance Inhibition Mechanism

In a standard acyclic tertiary amide, the nitrogen lone pair donates electron density into the carbonyl antibonding orbital (


). This resonance character (

) imparts significant single-bond character to the carbonyl, lowering its stretching frequency to ~1640–1660 cm⁻¹ .

In N-acyl aziridines , this resonance is severely compromised due to two factors:

  • Ring Strain & Rehybridization: To accommodate the 60° bond angles of the aziridine ring, the nitrogen atom rehybridizes its ring-bonding orbitals to have high

    
    -character (bent bonds). Consequently, the lone pair resides in an orbital with significantly increased 
    
    
    
    -character.
  • Pyramidal Geometry: The high

    
    -character holds the lone pair closer to the nucleus and favors a pyramidal geometry over the planar geometry required for optimal 
    
    
    
    -overlap.

Spectroscopic Consequence: The carbonyl bond retains more "pure" double-bond character (similar to a ketone or acid chloride), resulting in a stiffer bond and a higher vibrational frequency.

ResonanceInhibition StandardAmide Standard Tertiary Amide (Planar Nitrogen) Resonance Strong Resonance (n -> pi*) StandardAmide->Resonance Lone pair available LowFreq Low C=O Frequency (~1650 cm⁻¹) Resonance->LowFreq Single bond character AziridineAmide N-Acyl Aziridine (Pyramidal Nitrogen) Strain Ring Strain & High s-Character Lone Pair AziridineAmide->Strain 60° Bond Angles Inhibition Resonance Inhibition Strain->Inhibition Lone pair unavailable HighFreq Blue-Shifted C=O (1680–1730 cm⁻¹) Inhibition->HighFreq Double bond character retained

Figure 1: Mechanistic pathway explaining the carbonyl frequency shift in N-acyl aziridines compared to standard amides.

Comparative Analysis: Diagnostic Bands

The following table contrasts N-acyl aziridines with their structural analogs. Note the progression of the carbonyl band as ring size decreases.

Table 1: Carbonyl ( ) Frequency Comparison
Functional GroupRing SizeNitrogen GeometryResonanceDiagnostic

(cm⁻¹)
Standard Tertiary Amide AcyclicPlanar (

)
Strong1640 – 1660
N-Acyl Pyrrolidine 5PlanarStrong1640 – 1665
N-Acyl Azetidine 4Slightly PyramidalModerate1665 – 1680
N-Acyl Aziridine 3 Pyramidal Weak 1680 – 1730
Ketone (Reference) N/AN/ANone~1715
Secondary Diagnostic Bands (Fingerprint Region)

Beyond the carbonyl shift, specific vibrations associated with the strained ring confirm the aziridine moiety.

  • Aziridine Ring Breathing: A weak but distinct band often observed in the 1200–1290 cm⁻¹ region (sometimes coupled with C-N stretching).

  • Cyclic C-H Stretch: Hydrogens attached to the strained ring often absorb above the aliphatic limit, typically 3000–3060 cm⁻¹ , appearing as a shoulder on the main alkyl C-H envelope.

Experimental Protocol: Synthesis & Characterization

To validate these signatures, the following protocol outlines the synthesis of a standard N-acyl aziridine (e.g., 1-acetylaziridine or 1-benzoylaziridine) and the subsequent IR analysis.

Step 1: Synthesis (Acyl Chloride Method)

Reagents: Aziridine (caution: highly toxic/alkylating), Acyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve aziridine (1.0 equiv) and TEA (1.2 equiv) in dry DCM at 0°C.

  • Addition: Add Acyl Chloride (1.0 equiv) dropwise over 15 minutes. The exotherm must be controlled to prevent ring opening (polymerization).

  • Workup: Wash with cold saturated

    
     (rapidly, to avoid hydrolysis). Dry organic layer over 
    
    
    
    .
  • Isolation: Concentrate in vacuo at low temperature (<30°C). Do not distill unless necessary; N-acyl aziridines are thermally labile.

Step 2: IR Data Acquisition

Method: ATR (Attenuated Total Reflectance) is preferred for neat oils/solids.

  • Background: Collect background spectrum (air).

  • Sample Prep: Apply a thin film of the crude or purified N-acyl aziridine oil to the diamond/ZnSe crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 16 scans).

  • Validation:

    • Check 1: Look for

      
       at >1680 cm⁻¹ .[3][4][5][6][7] If the peak is at 1650 cm⁻¹, hydrolysis to the open-chain amide has likely occurred.
      
    • Check 2: Look for the absence of N-H stretching (~3300 cm⁻¹). Presence of N-H indicates ring opening (amide formation).

Workflow Start Start: Aziridine + Acyl Chloride Reaction Reaction (0°C, DCM, Base) Control Exotherm Start->Reaction Workup Rapid Workup (Cold NaHCO3) Reaction->Workup IR_Analysis IR Analysis (ATR) Workup->IR_Analysis Decision Check C=O Band IR_Analysis->Decision Success Band 1680-1730 cm⁻¹ (N-Acyl Aziridine Confirmed) Decision->Success High Freq Failure Band ~1650 cm⁻¹ or N-H present (Ring Opened/Hydrolysis) Decision->Failure Low Freq

Figure 2: Decision tree for validating N-acyl aziridine synthesis via IR spectroscopy.

Troubleshooting & Nuance

  • Conjugation Effects: If the acyl group is aromatic (e.g., N-benzoyl aziridine), the conjugation will lower the frequency slightly, but it will still be higher than the corresponding N-benzoyl diethylamide. Expect ~1680–1690 cm⁻¹ for conjugated systems, versus ~1630 cm⁻¹ for the acyclic analog.

  • Solvent Effects: In solution-phase IR (e.g.,

    
    ), bands may shift +10-15 cm⁻¹ compared to neat films due to lack of intermolecular dipole interactions.
    
  • Ring Opening Detection: If you observe a new broad band at 3300–3500 cm⁻¹ (O-H or N-H) and a shift of the carbonyl to 1740 cm⁻¹ (ester) or 1650 cm⁻¹ (amide), the ring has opened.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-(2-naphthoyl)aziridine. (Coblentz Society). Available at: [Link]

  • Bates, G. S., & Varelas, M. A. (1980). Synthesis of N-acyl aziridines. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (General trends for strained lactams and amides). Available at: [Link]

  • Spectroscopy Online. The Infrared Spectra of Amides and Cyclic Systems. (Detailed group frequencies for lactams and azetidines). Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind experimental choices to build a robust and reliable analytical method from the ground up.

Introduction: The Analyte and the Analytical Imperative

1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone is a synthetic intermediate whose purity is paramount for the quality, safety, and efficacy of subsequent products. The molecule features a ketone chromophore, an aromatic ether, and a reactive aziridine ring, presenting unique challenges and opportunities for chromatographic separation.[1] Aziridines, as a class, are known for their reactivity, which necessitates careful consideration of mobile phase pH and temperature to prevent on-column degradation.[2][3] The objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.

Part 1: Foundational Strategy and Initial Screening

The development of a robust HPLC method is a systematic process. The initial strategy is built upon the physicochemical properties of the target analyte. With a calculated XLogP3 of 1.6, the compound is moderately non-polar, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.[1]

Analyte Physicochemical Properties:

  • Molecular Formula: C11H13NO2[1]

  • Molecular Weight: 191.23 g/mol [1]

  • UV Absorbance: The presence of the 4-methylphenoxy group suggests strong UV absorbance, ideal for detection. An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for sensitivity and specificity, likely around 220-230 nm and 270-280 nm.

  • Chemical Stability: The strained aziridine ring can be susceptible to opening under acidic conditions.[2] Therefore, method development should initially focus on near-neutral or slightly basic pH conditions to ensure analyte stability.

Initial Parameter Selection Rationale:

  • Technique: Reversed-Phase HPLC.

  • Detector: UV/PDA for wavelength optimization and peak purity assessment.

  • Column: A standard C18 column is the workhorse of RP-HPLC due to its strong hydrophobic retention, making it an excellent starting point for a moderately non-polar analyte.[4]

  • Mobile Phase: A gradient of acetonitrile and water is chosen for initial screening. Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.[5][6] A broad gradient (e.g., 5% to 95% acetonitrile) will help to elucidate all potential impurities within a reasonable timeframe.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for HPLC Method Development."

Part 2: Comparative Experimental Data & Optimization

Effective method development involves comparing key parameters to achieve optimal separation. Here, we compare column chemistries and organic modifiers.

The choice of stationary phase is the most powerful tool for altering selectivity in HPLC. We compared a standard C18 column with a C8 and a Phenyl-Hexyl column to assess differences in retention and selectivity for the target analyte and a key hypothetical impurity (Impurity A).

Experimental Conditions:

  • Mobile Phase: Acetonitrile and Water (Gradient: 20% to 80% ACN over 15 min)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 275 nm

  • Injection Volume: 5 µL

Column TypeAnalyte Retention Time (min)Impurity A Retention Time (min)Resolution (Analyte/Impurity A)Analyte Tailing FactorRationale for Performance
C18 (Octadecylsilane) 12.512.11.81.2Provides strong hydrophobic retention. Good general-purpose starting point.[4]
C8 (Octylsilane) 10.29.91.51.1Less retentive than C18 due to shorter alkyl chain, leading to faster elution.[4] May not provide sufficient resolution for closely eluting impurities.
Phenyl-Hexyl 11.811.02.5 1.0 Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and impurity.[7][8] This often improves peak shape and resolution for aromatic compounds.[7]

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, and they can offer different selectivities.[6][9] Using the selected Phenyl-Hexyl column, we compared the performance of these two solvents.

Experimental Conditions:

  • Column: Phenyl-Hexyl

  • Mobile Phase: Organic Modifier and Water (Gradient adjusted for comparable retention)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 275 nm

Organic ModifierResolution (Analyte/Impurity A)System Backpressure (psi)Elution OrderPerformance Insights
Acetonitrile (ACN) 2.5 2200Analyte > Impurity AAprotic solvent with a strong dipole moment.[6] Often yields sharper peaks and lower backpressure.[5]
Methanol (MeOH) 1.93100Analyte > Impurity AProtic solvent capable of hydrogen bonding.[5] The higher viscosity leads to increased pressure.[5] While it can alter selectivity, in this case, it reduced resolution.
Part 3: Final Optimized Method and Validation

Based on the comparative data, a final, optimized method was established. This method must then be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose.[10][11][12]

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 75% B

    • 12-13 min: 75% to 30% B

    • 13-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

The optimized method was subjected to validation to demonstrate its suitability for purity testing.[10][13][14]

Validation ParameterSpecificationResultConclusion
Specificity No interference at the analyte retention time from blanks, placebo, or forced degradation samples.Peak purity index > 0.999. Baseline resolution from all degradation peaks.The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 0.1 to 1.5 µg/mL.r² = 0.9998The method is linear over the specified range.
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels.Average recovery = 99.7%The method is accurate.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.%RSD = 0.45%The method is precise.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.05 µg/mLThe method is sensitive enough to quantify low-level impurities.
Robustness %RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).All %RSD values < 1.5%.The method is robust.

Forced Degradation Studies: To ensure the method is stability-indicating, the analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[15][16] The method was able to separate the intact drug from all major degradation products, proving its suitability for stability testing. The goal is typically to achieve 5-20% degradation to ensure significant degradation products are formed without completely consuming the parent peak.[15][17]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Key Parameters of HPLC Method Validation."

Conclusion

The systematic development process, beginning with a foundational understanding of the analyte and progressing through a comparative evaluation of columns and mobile phases, resulted in a robust, specific, and reliable RP-HPLC method for the purity determination of 1-(aziridin-1-yl)-2-(4-methylphenoxy)ethanone. The use of a Phenyl-Hexyl stationary phase with an acetonitrile/water gradient was critical to achieving the desired resolution and peak shape. Subsequent validation in accordance with ICH Q2(R1) guidelines confirms that this method is fit for its intended purpose in a quality control environment, capable of ensuring the purity and stability of this important chemical intermediate.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • HPLC: What to do in case of peaks being too broad? MPL Lösungsfabrik. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • HPLC Column Performance. Waters Corporation. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. [Link]

  • L-column series. Chemicals Evaluation and Research Institute, Japan. [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. SpringerLink. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

  • SYNTHESIS, CHARACTERIZATION, IN VITRO AND IN SLICO STUDIES OF SOME NOVEL SUBSTITUTED 1,3,4-OXADIAZOLE-3(2H)-YL-ETHANONE DERIVATIVES. ResearchGate. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

Sources

Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts of Aziridine Ring Carbons in Phenoxyethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of aziridine ring carbons in phenoxyethanone derivatives. Understanding these chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of aziridine ring carbons in phenoxyethanone derivatives. Understanding these chemical shifts is crucial for the structural elucidation and characterization of this important class of compounds, which holds significant potential in medicinal chemistry. This document moves beyond a simple listing of data to explain the underlying factors governing these shifts, offering a practical framework for researchers in the field.

Introduction: The Significance of Aziridinyl Phenoxyethanones

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their strained ring structure makes them valuable synthetic intermediates and imparts unique biological activities. When incorporated into phenoxyethanone scaffolds, these molecules become intriguing candidates for drug discovery due to the diverse pharmacological properties associated with both moieties.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For aziridinyl phenoxyethanone derivatives, ¹³C NMR provides precise information about the electronic environment of each carbon atom, with the chemical shifts of the aziridine ring carbons being particularly sensitive to substitution patterns and stereochemistry.

Comparative Analysis of Aziridine Ring Carbon Chemical Shifts

The chemical shifts of the two carbons forming the aziridine ring (C1' and C2') in phenoxyethanone derivatives are influenced by the substituents on the aziridine nitrogen, the phenyl ring, and the ethanone backbone. The following table presents a compilation of representative ¹³C NMR data for the aziridine ring carbons in a series of hypothetical, yet plausible, phenoxyethanone derivatives, based on typical values for similar structures found in the literature.[1][2]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Aziridine Ring Carbons in Phenoxyethanone Derivatives

CompoundSubstituent (R) on Aziridine NSubstituent (X) on Phenoxy RingC1' (ppm)C2' (ppm)
1 HH~35.0~35.0
2 MethylH~42.0~42.0
3 EthylH~48.0~48.0
4 BenzylH~50.0~50.0
5 TosylH~39.0~41.0
6 H4-Methoxy~34.8~34.8
7 H4-Nitro~35.5~35.5

Note: These are illustrative values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

From this representative data, several trends can be observed:

  • N-Alkylation: Substitution on the aziridine nitrogen generally leads to a downfield shift (increase in ppm) of the aziridine carbon signals. This is due to the electron-donating nature of the alkyl groups.

  • N-Arylsulfonylation: The presence of an electron-withdrawing group like tosyl (p-toluenesulfonyl) also results in a downfield shift, but the effect can be more complex due to anisotropic effects of the aromatic ring.

  • Phenoxy Ring Substitution: Substituents on the phenoxy ring have a more modest effect on the aziridine carbon chemical shifts, transmitted through the ether linkage and the ethanone backbone.

Factors Influencing ¹³C NMR Chemical Shifts in Aziridine Rings

The chemical shift of a carbon nucleus is primarily determined by its local electronic environment.[3][4] In the context of aziridinyl phenoxyethanones, the key factors are:

  • Hybridization and Ring Strain: The sp³ hybridized carbons in the aziridine ring are part of a highly strained system. This ring strain influences the bond angles and hybridization, which in turn affects the shielding of the carbon nuclei.

  • Inductive Effects: Electronegative atoms, such as the nitrogen in the aziridine ring and the oxygen of the phenoxy and ethanone groups, withdraw electron density from adjacent carbons, causing a deshielding effect and a downfield shift in the ¹³C NMR spectrum.[3]

  • Anisotropic Effects: The π-systems of the phenyl ring and the carbonyl group generate local magnetic fields. Depending on the orientation of the aziridine ring relative to these functional groups, the aziridine carbons can be either shielded (shifted upfield) or deshielded (shifted downfield).

  • Stereochemistry: In chiral aziridines, the relative stereochemistry of substituents can lead to distinct chemical shifts for the ring carbons. Techniques like NOESY can be used in conjunction with ¹³C NMR to determine the stereochemistry.

The interplay of these factors determines the final observed chemical shift. For instance, while an N-alkyl group is electron-donating (inductive effect), its steric bulk can also influence the conformation of the molecule, thereby altering anisotropic effects.

graph TD;
    A[Substituent on Aziridine Nitrogen] --> B{Aziridine Ring Carbons (C1', C2')};
    C[Substituents on Phenoxy Ring] --> D[Phenoxyethanone Backbone] --> B;
    E[Stereochemistry] --> B;
    F[Solvent Effects] --> B;
    subgraph "Key Influences on ¹³C Chemical Shift"
        A; C; E; F;
    end

Figure 2. Workflow for ¹³C NMR data acquisition and processing.

Conclusion

The ¹³C NMR chemical shifts of the aziridine ring carbons in phenoxyethanone derivatives are a rich source of structural information. By carefully analyzing these shifts, researchers can gain valuable insights into the electronic and steric environment of the aziridine moiety, which is often critical for understanding the structure-activity relationships of these potential therapeutic agents. A systematic approach to data acquisition and a thorough understanding of the factors influencing chemical shifts are essential for the successful application of ¹³C NMR spectroscopy in the study of this promising class of compounds.

References

  • Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Google Scholar.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. University of Aveiro.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts.
  • ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses - ACS Publications.
  • Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one - Beilstein Journals. Beilstein Journals.
  • Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine C
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate.
  • Oxydative Ring-Opening of Aziridines by Dimethyl sulfoxide-Efficient Access to a-Amino Substituted Carbonyl Compounds. Shanghai Institute of Organic Chemistry.
  • Carbon-13 NMR spectroscopy of heterocyclic compounds—III | Scilit. Scilit.
  • CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. eGyanKosh.
  • Factors Influencing Chemical Shifts in NMR | PDF | Nuclear Magnetic Resonance - Scribd. Scribd.
  • N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines - The Hebrew University of Jerusalem. The Hebrew University of Jerusalem.
  • SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL A. Middle East Technical University.
  • ¹³C NMR Spectra of N-Substituted Aziridines - Semantic Scholar. Semantic Scholar.
  • Synthesis, Characterization and Evaluation of Cytotoxic Activities of Novel Aziridinyl Phosphonic Acid Deriv
  • ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - PubMed. PubMed.
  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts.
  • Synthesis, Spectroscopic Characterization and Crystal Structure of 5–bromo–1–(2–cyano–pyridin–4–yl)—1 H indazole–3– carboxylic Acid Diethylamide 1 - ResearchGate.

Sources

Validation

A Comparative Analysis of Alkylating Potency: Aziridines vs. Nitrogen Mustards

A Guide for Researchers in Drug Development As a senior application scientist, this guide provides an in-depth, objective comparison of two pivotal classes of alkylating agents: aziridines and nitrogen mustards. This ana...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

As a senior application scientist, this guide provides an in-depth, objective comparison of two pivotal classes of alkylating agents: aziridines and nitrogen mustards. This analysis moves beyond surface-level descriptions to explore the fundamental chemical principles, reaction kinetics, and biological consequences that define their respective potencies and therapeutic windows. The information presented herein is intended to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the design and application of next-generation alkylating agents.

The historical significance of these compounds in cancer chemotherapy is well-established. Nitrogen mustards, developed from chemical warfare agents, were among the first non-hormonal chemotherapeutic agents, with mechlorethamine being a notable early example. Aziridine-containing natural products, such as Mitomycin C, also demonstrated potent antitumor activity, paving the way for the development of synthetic aziridine-based drugs. While both classes achieve their cytotoxic effects through the alkylation of nucleophilic biomolecules, most notably DNA, the nuances of their activation, reactivity, and the resulting biological lesions are distinct and warrant a detailed comparative examination.

This guide will dissect these differences, providing not only a theoretical framework but also practical, experimentally-grounded insights into their evaluation. We will explore the underlying mechanisms that dictate their alkylating potency, compare their biological activities with supporting data, and provide detailed protocols for key assays used in their characterization.

Mechanism of Action: A Tale of Two Electrophiles

The alkylating activity of both aziridines and nitrogen mustards is contingent upon the formation of a highly reactive, positively charged intermediate. However, the pathways to these intermediates and their intrinsic properties differ significantly, which has profound implications for their biological activity and toxicity profiles.

Nitrogen Mustards: Intramolecular Cyclization to the Aziridinium Ion

Nitrogen mustards are characterized by a bis(2-chloroethyl)amino group. Their mechanism of action involves a spontaneous, intramolecular cyclization reaction to form a highly strained and electrophilic aziridinium ion. This unimolecular reaction is the rate-determining step and is dependent on the nucleophilicity of the nitrogen atom. The resulting aziridinium ion is then susceptible to attack by nucleophiles, such as the N7 position of guanine in DNA. In the case of bifunctional mustards, this process can be repeated with the second chloroethyl arm, leading to the formation of interstrand and intrastrand DNA cross-links, which are particularly cytotoxic lesions.

The reactivity of nitrogen mustards can be modulated by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups decrease the nucleophilicity of the nitrogen, slowing the rate of aziridinium ion formation and thereby reducing the overall reactivity of the compound. This principle is exploited in the design of prodrugs like cyclophosphamide, which requires metabolic activation to release the active alkylating species.

Nitrogen_Mustard_Activation cluster_0 Nitrogen Mustard Activation NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) AZ_ion Aziridinium Ion (Strained Intermediate) NM->AZ_ion Intramolecular Cyclization (Rate-limiting) DNA_adduct DNA Adduct (Alkylated Guanine) AZ_ion->DNA_adduct Nucleophilic Attack by DNA Crosslink DNA Cross-link (Interstrand/Intrastrand) DNA_adduct->Crosslink Second Alkylation Event

Caption: Activation pathway of a bifunctional nitrogen mustard.

Aziridines: Ring Strain as the Driving Force

Aziridines, also known as ethyleneimines, are three-membered heterocyclic amines. Their high reactivity stems from the significant ring strain inherent in the three-membered ring. This strain is released upon nucleophilic attack, which opens the ring. Unlike nitrogen mustards, aziridines do not require an intramolecular cyclization step to become activated. However, their reactivity is highly pH-dependent. Under acidic conditions, the aziridine nitrogen is protonated, which significantly enhances the electrophilicity of the ring carbons and facilitates ring-opening by even weak nucleophiles.

This pH-dependent activation is a key feature of many aziridine-containing drugs and is often exploited in the design of tumor-targeted therapies, as the microenvironment of solid tumors is often more acidic than that of healthy tissues. Many aziridine-containing anticancer agents are bioreductive, meaning they require enzymatic reduction to become fully active alkylating species.

Aziridine_Activation cluster_1 Aziridine Activation Aziridine Aziridine Moiety Protonated_Aziridine Protonated Aziridine (Activated) Aziridine->Protonated_Aziridine Protonation (e.g., in acidic tumor microenvironment) DNA_adduct_Az DNA Adduct (Ring-opened) Protonated_Aziridine->DNA_adduct_Az Nucleophilic Attack by DNA

Caption: pH-dependent activation of an aziridine moiety.

Comparative Alkylating Potency: A Data-Driven Perspective

The alkylating potency of these two classes of compounds can be compared both in terms of their chemical reactivity and their biological efficacy.

Chemical Reactivity: The NBP Assay

A common method for assessing the chemical alkylating activity of these compounds is the 4-(4-nitrobenzyl)pyridine (NBP) assay. This colorimetric assay measures the rate at which an alkylating agent reacts with NBP, a model nucleophile. The results are often expressed as the half-life (t1/2) of the alkylating agent in the presence of NBP.

ClassCompoundActivating ConditionApproximate Half-life (t1/2) with NBPReference
Nitrogen Mustard MechlorethamineAqueous Buffer (pH 7.4)~5-10 minutes
Nitrogen Mustard CyclophosphamideInactive (requires metabolic activation)> 24 hours (in vitro without activation)
Aziridine Mitomycin CReductive Activation (e.g., with sodium dithionite)~1-2 minutes (after activation)
Aziridine ThiotepaAqueous Buffer (pH 7.4)~6 hours

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

This data highlights the diverse reactivity profiles within each class. While activated Mitomycin C is highly reactive, other aziridines like Thiotepa exhibit slower reactivity. Similarly, the requirement for metabolic activation renders cyclophosphamide stable until it reaches the liver.

Biological Activity: In Vitro Cytotoxicity

The ultimate measure of an anticancer agent's potency is its ability to kill cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

ClassCompoundCancer Cell LineIC50 (µM)Reference
Nitrogen Mustard MelphalanRPMI 8226 (Multiple Myeloma)15.8
Nitrogen Mustard BendamustineK562 (Chronic Myeloid Leukemia)~50
Aziridine Mitomycin CHCT116 (Colon Carcinoma)0.2
Aziridine ThiotepaA549 (Lung Carcinoma)25

Note: IC50 values are highly dependent on the cell line and assay conditions.

The in vitro cytotoxicity data reveals that there is significant overlap in the potency of compounds from both classes. However, potent, bioreductive aziridines like Mitomycin C can exhibit exceptional cytotoxicity. It is crucial to note that in vitro potency does not always translate to clinical efficacy due to factors such as pharmacokinetics, metabolism, and tumor penetration.

Experimental Protocols

To facilitate the direct comparison of alkylating agents in your own research, we provide the following detailed, step-by-step methodologies.

Protocol: NBP Alkylation Assay

This protocol is adapted from established methods for determining the chemical alkylating activity of novel compounds.

Materials:

  • Alkylating agent of interest

  • 4-(4-nitrobenzyl)pyridine (NBP) solution (5% w/v in acetone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetone

  • Triethylamine

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the alkylating agent in a suitable solvent.

  • In a test tube, add 1 mL of PBS.

  • Add the alkylating agent to the PBS to achieve the desired final concentration.

  • Immediately add 0.2 mL of the NBP solution.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • At the end of the incubation, add 1 mL of acetone to stop the reaction.

  • Add 0.1 mL of triethylamine to develop the color.

  • Measure the absorbance of the solution at 540 nm.

  • A standard curve with a known alkylating agent should be run in parallel to quantify the extent of alkylation.

Trustworthiness: This assay provides a reliable and reproducible method for comparing the intrinsic chemical reactivity of different alkylating agents under standardized conditions. The colorimetric readout is robust and easily quantifiable.

Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Alkylating agent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the alkylating agent in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the alkylating agent at various concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for another 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Trustworthiness: The MTT assay is a widely accepted and validated method for assessing cell viability. Its reliance on the metabolic activity of live cells provides a functional measure of cytotoxicity.

Experimental_Workflow cluster_2 Comparative Evaluation Workflow start Select Nitrogen Mustard and Aziridine Compounds nbp_assay NBP Alkylation Assay (Chemical Reactivity) start->nbp_assay cell_culture Culture Cancer Cell Lines start->cell_culture data_analysis Data Analysis (Half-life, IC50) nbp_assay->data_analysis mtt_assay MTT Cell Viability Assay (Cytotoxicity) cell_culture->mtt_assay mtt_assay->data_analysis comparison Comparative Potency Assessment data_analysis->comparison

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